Protein Kinase C (19-31)
Description
Properties
IUPAC Name |
2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYXRRDLXDCSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1543.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Core Mechanism of Action of Protein Kinase C (19-31)
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal to cellular signal transduction, governing processes such as cell proliferation, differentiation, and apoptosis.[1] The activity of PKC isozymes is tightly regulated. In an inactive state, a pseudosubstrate sequence, located in the regulatory domain, occupies the catalytic site, preventing substrate phosphorylation.[2][3] This autoinhibition is a key feature of PKC regulation.
The peptide Protein Kinase C (19-31) , often abbreviated as PKC(19-31), is a synthetic peptide derived from the pseudosubstrate region (residues 19-31) of conventional PKC isoforms, specifically PKCα.[4][5] Its sequence is RFARKGALRQKNV . This peptide acts as a potent and specific inhibitor of PKC and serves as an invaluable tool for elucidating the roles of PKC in various signaling pathways.
Core Mechanism of Action: Competitive Inhibition
The primary mechanism of action for PKC(19-31) is competitive inhibition .[6] It functions by mimicking the endogenous pseudosubstrate sequence that maintains the kinase in an inactive state.
-
Pseudosubstrate Mimicry : The PKC(19-31) peptide sequence is nearly identical to the recognition sequence for substrates that PKC phosphorylates. However, it contains a critical substitution: an alanine (Ala) at position 25, where a phosphorylatable serine or threonine residue would typically be found.[6][7]
-
Active Site Occlusion : Due to its high affinity for the substrate-binding cavity, PKC(19-31) directly competes with protein substrates.[8] It binds to the active site of the kinase, but since it lacks a hydroxyl group for phosphorylation, it cannot be acted upon by the enzyme.
-
Inhibition of Catalysis : By physically occupying the active site, the peptide effectively blocks access for genuine substrates, thereby inhibiting the catalytic transfer of phosphate from ATP to the substrate proteins.[9][10]
The potency of this inhibition is critically dependent on the basic amino acid residues within the peptide sequence, which are essential for recognition by the acidic substrate-binding pocket of the kinase.[11]
Quantitative Data: Inhibitory Potency and Substrate Kinetics
The efficacy of PKC(19-31) as an inhibitor and the properties of its substrate analog have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of PKC(19-31) and Analogs
| Peptide | Modification | IC₅₀ | Fold Increase in IC₅₀ (vs. WT) | Reference |
| PKC(19-31) | Wild-Type Sequence | 100 nM | N/A | [4] |
| [Ala¹⁹]PKC(19-31) | Arginine-19 to Alanine | - | 5-fold | [11] |
| [Ala²²]PKC(19-31) | Arginine-22 to Alanine | 81 ± 9 µM | 600-fold | [11] |
| [Ala²³]PKC(19-31) | Lysine-23 to Alanine | - | 11-fold | [11] |
| [Ala²⁷]PKC(19-31) | Arginine-27 to Alanine | - | 24-fold | [3][11][12] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Experimental Concentrations of PKC(19-31)
| Experimental System | Concentration Used | Purpose | Reference |
| Phosphorylation Assay | 500 nM | Inhibit 250 nM PKC | [13] |
| Inside-Out Patch Clamp | 2 - 5 µM | Inhibit PKC-mediated channel activation | [13][14] |
| Permeabilized Cells | 10 µM | Inhibit exocytosis potentiation | [15] |
| Cell Culture | 1 µM (10⁻⁶ M) | Prevent high glucose-induced dysfunction | [16] |
Table 3: Kinetic Parameters of the Substrate Analog
| Peptide | Description | Kₘ | Reference |
| [Ser²⁵]PKC(19-31) | Alanine-25 replaced with Serine to create a substrate | 0.2 µM | [17] |
Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.
Signaling Pathways and Logical Relationships
Visualizations are critical for understanding the complex interactions in cell signaling. The following diagrams illustrate the mechanism of PKC inhibition, a typical experimental workflow, and the structure-function relationship of the inhibitory peptide.
Caption: Mechanism of PKC activation and its competitive inhibition by the PKC(19-31) peptide.
Caption: Experimental workflow for a typical in vitro PKC inhibition kinase assay.
Caption: Logical relationship of PKC(19-31) structure to function based on alanine scan data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the action of PKC(19-31).
In Vitro PKC Phosphorylation Assay
This assay directly measures the ability of PKC(19-31) to inhibit the phosphorylation of a target protein.
-
Objective : To quantify the inhibition of PKC-catalyzed phosphorylation of a specific substrate.[13]
-
Materials :
-
Purified target protein or crude cell membrane homogenate.
-
Constitutively active PKC (e.g., 250 nM).
-
PKC(19-31) peptide (e.g., 500 nM).
-
[γ-³²P]ATP (radioactive phosphate donor).
-
Phosphorylation buffer (e.g., 100 mM HEPES, 20 mM MgCl₂, 250 µM ATP, supplemented with CaCl₂ and lipid activators like phosphatidylserine/diacylglycerol as needed).
-
SDS-PAGE equipment, autoradiography film or digital imager.
-
-
Methodology :
-
Prepare reaction tubes containing the protein substrate in phosphorylation buffer.
-
To experimental tubes, add PKC(19-31) to the final desired concentration. To control tubes, add a vehicle control.
-
Pre-incubate for 5-10 minutes at 30°C.
-
Initiate the phosphorylation reaction by adding a mix of active PKC and [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined time (e.g., 15-30 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the protein samples by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to visualize the radiolabeled (phosphorylated) protein bands.
-
Quantify band intensity to determine the extent of inhibition.
-
Perform a parallel Western blot to ensure equal loading of the substrate protein in all lanes.[13]
-
Inside-Out Patch Clamp Electrophysiology
This technique is used to study the effects of PKC and its inhibitors on the activity of single ion channels.
-
Objective : To measure the modulation of ion channel open probability (Pₒ) by PKC and the blocking effect of PKC(19-31).[13][14]
-
Materials :
-
Cells expressing the ion channel of interest (e.g., rabbit ventricular myocytes).
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions with defined ion and ATP concentrations.
-
Active PKC (e.g., 20 nM) and PKC(19-31) (e.g., 5 µM).
-
-
Methodology :
-
A glass micropipette is used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The pipette is retracted to excise a small patch of the membrane, with the intracellular surface now facing the bath solution (inside-out configuration).
-
The membrane patch is held at a constant voltage (e.g., -50 mV).
-
Baseline channel activity is recorded in a control bath solution containing ATP.
-
The bath solution is perfused with a solution containing active PKC. Changes in channel activity (openings and closings) are recorded to determine the effect on Pₒ.
-
To test for inhibition, the patch is exposed to a solution containing both active PKC and PKC(19-31). A block of the PKC-induced effect demonstrates the inhibitory action of the peptide.[13]
-
Conclusion
Protein Kinase C (19-31) is a powerful and highly specific research tool that functions as a competitive inhibitor of PKC. By mimicking the autoinhibitory pseudosubstrate domain, it effectively blocks the enzyme's active site, preventing the phosphorylation of downstream targets. Its utility is demonstrated across a wide range of experimental systems, from in vitro kinase assays to live-cell electrophysiology. The quantitative data on its inhibitory constants and the well-defined structure-activity relationship of its sequence make it an indispensable reagent for researchers investigating the complex and multifaceted roles of Protein Kinase C in health and disease.
References
- 1. 5-formyl-ctp.com [5-formyl-ctp.com]
- 2. Protein Kinase C: Perfectly Balanced - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Update on Protein Kinases as Therapeutic Targets—Part II: Peptides as Allosteric Protein Kinase C Modulators Targeting Protein–Protein Interactions [mdpi.com]
- 8. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual role of pseudosubstrate in the coordinated regulation of protein kinase C by phosphorylation and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Protein Kinase C-Dependent Phosphorylation of Synaptosome-Associated Protein of 25 kDa at Ser187 Potentiates Vesicle Recruitment | Journal of Neuroscience [jneurosci.org]
- 16. tandfonline.com [tandfonline.com]
- 17. [Ser25] Protein Kinase C Substrate (19-31) - Echelon Biosciences [echelon-inc.com]
An In-depth Technical Guide to Protein Kinase C (19-31)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) is a crucial family of serine/threonine kinases that orchestrate a multitude of cellular signal transduction pathways, governing processes from cell proliferation and differentiation to apoptosis. The peptide fragment corresponding to the amino acid residues 19-31 of the pseudosubstrate regulatory domain of PKCα, known as Protein Kinase C (19-31) or PKC (19-31), has emerged as an indispensable tool for dissecting the intricate roles of PKC in cellular signaling. This peptide can function as a potent and specific inhibitor of PKC, and a modified version serves as a substrate, enabling detailed investigation of PKC activity. This technical guide provides a comprehensive overview of PKC (19-31), including its molecular characteristics, its dual role as an inhibitor and substrate, detailed experimental protocols for its application, and its involvement in key signaling pathways.
Introduction to Protein Kinase C (19-31)
Protein Kinase C (19-31) is a synthetic peptide derived from the pseudosubstrate regulatory domain of Protein Kinase Cα (PKCα), encompassing amino acids 19-31.[1][2][3] The native sequence, Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val , acts as a competitive inhibitor of PKC by mimicking the substrate and binding to the active site without being phosphorylated.[2] This inhibitory action is potent, with a reported IC50 of approximately 100 nM.[4]
A widely used variant of this peptide, [Ser25] Protein Kinase C (19-31) , has the alanine at position 25 replaced with a serine. This modification transforms the peptide into a PKC substrate, making it a valuable tool for in vitro kinase assays to measure PKC activity.[1][5][6] The sequence for this substrate peptide is H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH .[1][7]
Physicochemical and Biological Properties
The utility of PKC (19-31) peptides in research is underpinned by their well-defined chemical and biological characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for both the inhibitory and substrate forms of PKC (19-31).
Table 1: Physicochemical Properties of PKC (19-31) Peptides
| Property | PKC (19-31) (Inhibitor) | [Ser25] PKC (19-31) (Substrate) |
| Amino Acid Sequence | Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH |
| Molecular Formula | C67H118N26O16 | C67H118N26O17 |
| Molecular Weight | 1543.84 g/mol [8] | 1559.82 g/mol [1] |
| CAS Number | 121545-65-1[2][8] | 136795-05-6[1][7] |
Table 2: Kinetic and Potency Data
| Parameter | Value | Peptide Variant | Reference |
| IC50 (Inhibition) | 100 nM | PKC (19-31) | [4] |
| IC50 (Insulin-stimulated hexose uptake, electroporated adipocytes) | 30 µM | PKC (19-31) | [9] |
| IC50 (Insulin-stimulated hexose uptake, intact adipocytes) | 600 µM | PKC (19-31) | [9] |
| Km (Substrate) | 0.2 µM | [Ser25] PKC (19-31) | [7] |
| Vmax (Substrate) | 8 µmol min-1 mg-1 | [Ser25] PKC (19-31) | [7] |
Role in Signaling Pathways
PKC is a central node in numerous signaling pathways. The PKC (19-31) peptide is instrumental in elucidating the specific contribution of PKC to these pathways.
General PKC Activation Pathway
The activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 5. goat-anti-mouse.com [goat-anti-mouse.com]
- 6. 5-formyl-ctp.com [5-formyl-ctp.com]
- 7. (Ser25)-Protein Kinase C (19-31), [Ser25]-PKC (19-31) peptide [novoprolabs.com]
- 8. - Products - Cohesion Biosciences [cohesionbio.com]
- 9. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes [pubmed.ncbi.nlm.nih.gov]
Protein Kinase C (19-31): A Technical Guide to Pseudosubstrate Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of Protein Kinase C (PKC) inhibition by the pseudosubstrate peptide, PKC (19-31). It provides a detailed overview of the underlying molecular mechanisms, quantitative inhibitory data, comprehensive experimental protocols, and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of PKC and the development of novel therapeutic agents targeting this critical enzyme family.
Introduction to Protein Kinase C and Pseudosubstrate Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and gene expression.[1][2] The activity of PKC is tightly regulated, and its dysregulation has been implicated in various diseases, including cancer and cardiovascular conditions.
A key mechanism for maintaining PKC in an inactive state is through an autoinhibitory pseudosubstrate sequence located in its regulatory domain.[3][4] This sequence mimics a substrate but lacks a phosphorylatable serine or threonine residue.[5] In the absence of activating signals, the pseudosubstrate binds to the active site of the kinase domain, effectively blocking substrate access and preventing phosphorylation.[4][6]
The synthetic peptide PKC (19-31) is derived from this pseudosubstrate region of PKCα and acts as a potent and specific inhibitor of PKC.[7][8] By competing with endogenous substrates for binding to the kinase active site, PKC (19-31) serves as a valuable tool for studying the physiological roles of PKC and as a potential scaffold for the design of therapeutic inhibitors.[3][5]
Quantitative Data on PKC Inhibition
The inhibitory potency of PKC (19-31) and other pseudosubstrate-based inhibitors has been quantified using various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to evaluate the efficacy of these inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| PKC (19-31) | Protein Kinase C (PKC) | IC50 = 100 nM | A potent inhibitor derived from the pseudosubstrate regulatory domain of PKCα.[7] |
| PKC (19-36) | Protein Kinase C (PKC) | Ki = 147 ± 9 nM | A slightly longer peptide also derived from the pseudosubstrate region, acting as a substrate antagonist.[3] |
| [Ala-22]PKC(19–31) | Protein Kinase C (PKC) | Inactive | Substitution of Arginine at position 22 with Alanine renders the peptide inactive. |
| PKCζ Pseudosubstrate | Broad-spectrum PKC | - | Can promiscuously bind to various PKC family isoforms and disrupt their targeting and translocation.[9] |
| PKC(19-31) | Insulin-stimulated Hexose Uptake | IC50 = 30 µM (electroporated adipocytes), 600 µM (intact adipocytes) | Demonstrates the effect of the inhibitor on cellular processes mediated by PKC.[10] |
Experimental Protocols
The following sections detail the methodologies for two common assays used to determine the inhibitory activity of compounds like PKC (19-31) against Protein Kinase C.
Radiometric Kinase Inhibition Assay
This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate. A decrease in the incorporation of the radiolabel in the presence of an inhibitor indicates its potency.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC substrate peptide (e.g., [Ser25]PKC(19-31))
-
[γ-³²P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.2 mM CaCl₂)
-
Lipid Activator (e.g., phosphatidylserine and diacylglycerol)
-
Inhibitor (e.g., PKC (19-31)) at various concentrations
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate peptide, and the inhibitor at the desired concentration.
-
Add Enzyme: Add the purified PKC enzyme to the reaction mix and briefly vortex to mix.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10 minutes).
-
Stop Reaction and Spot: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition by comparing the radioactivity counts in the presence of the inhibitor to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Kinase Inhibition Assay
This homogenous assay measures the change in the polarization of fluorescently labeled tracer that binds to an anti-phosphoserine antibody. When the kinase is active, it phosphorylates the substrate, which is then bound by the antibody-tracer complex, leading to a decrease in fluorescence polarization. Inhibitors prevent this phosphorylation, resulting in a high polarization signal.
Materials:
-
Purified Protein Kinase C enzyme
-
PKC substrate peptide
-
ATP
-
Inhibitor (e.g., PKC (19-31)) at various concentrations
-
Fluorescently labeled tracer
-
Anti-phosphoserine antibody
-
Assay Buffer (e.g., 200 mM HEPES, pH 7.4, 50 mM MgCl₂, 1 mM CaCl₂)
-
Quenching solution (e.g., EDTA)
-
Multi-well plate suitable for fluorescence polarization
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reaction Plate: In a multi-well plate, add the assay buffer, PKC substrate peptide, and the inhibitor at various concentrations.
-
Add Enzyme: Add the purified PKC enzyme to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Quench Reaction: Stop the kinase reaction by adding the quenching solution (EDTA) to each well.
-
Detection: Add the anti-phosphoserine antibody and the fluorescently labeled tracer to each well.
-
Equilibration: Incubate the plate at room temperature for a period to allow the antibody-tracer-substrate binding to reach equilibrium (e.g., 4 hours).
-
Measure Fluorescence Polarization: Read the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the polarization values. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PKC signaling and its inhibition.
Caption: Canonical Protein Kinase C (PKC) Signaling Pathway.
Caption: Mechanism of Pseudosubstrate Inhibition of PKC.
Caption: General Experimental Workflow for a Kinase Inhibition Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase C - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bosterbio.com [bosterbio.com]
- 10. pnas.org [pnas.org]
The Role of Protein Kinase C (19-31) in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes from cell proliferation and differentiation to apoptosis and gene expression. Given their ubiquitous nature and involvement in numerous pathologies, including cancer, cardiovascular diseases, and neurological disorders, PKC isozymes are a focal point of intense research and drug development.[1] The complexity of the PKC family, which comprises multiple isozymes with both overlapping and distinct functions, necessitates the use of specific tools to dissect their individual roles.[2] This technical guide focuses on Protein Kinase C (19-31), a synthetic peptide derived from the pseudosubstrate region of PKCα, which has become an invaluable tool for investigating PKC-dependent signaling. By acting as a specific competitive inhibitor, PKC (19-31) allows researchers to probe the functional consequences of blocking PKC activity in a wide array of cellular and physiological contexts. This document provides an in-depth overview of its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and illustrates its application in elucidating complex signaling pathways.
The Protein Kinase C Family: An Overview
The PKC family is divided into three subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs: α, βI, βII, γ): Require calcium (Ca²⁺), diacylglycerol (DAG), and phospholipids for activation.[3]
-
Novel PKCs (nPKCs: δ, ε, η, θ): Require DAG but are independent of Ca²⁺ for activation.[3]
-
Atypical PKCs (aPKCs: ζ, ι/λ): Do not require Ca²⁺ or DAG for their activation.[3]
All PKC isozymes share a common structure consisting of an N-terminal regulatory domain and a C-terminal catalytic domain.[3] The regulatory domain contains a crucial autoinhibitory sequence known as the pseudosubstrate domain . This region mimics a true kinase substrate but lacks a phosphorylatable serine or threonine residue.[3] In the inactive state, the pseudosubstrate domain occupies the substrate-binding cavity of the catalytic domain, effectively keeping the enzyme switched off.[3][4] Cellular signals that generate second messengers like DAG and Ca²⁺ induce a conformational change that displaces the pseudosubstrate, activating the kinase.[3]
Mechanism of Action: Pseudosubstrate Inhibition
PKC (19-31) is a peptide that corresponds to amino acid residues 19-31 of the pseudosubstrate domain of PKCα.[5][6] By mimicking the endogenous inhibitory domain, this peptide acts as a competitive inhibitor, binding to the substrate-binding site of the catalytic domain and preventing the phosphorylation of genuine protein substrates.[7] This makes it a highly specific tool for inhibiting PKC activity without directly interfering with other components of the signaling cascade.
A common variant used in kinase assays is [Ser25]PKC(19-31), where the alanine at position 25 is replaced with a serine. This modification converts the inhibitory peptide into a viable substrate, making it useful for directly measuring PKC activity.[8][9]
References
- 1. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. Protein Kinase C Controls the Priming Step of Regulated Exocytosis in Adrenal Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
The Gatekeeper Within: A Technical Guide to the Biological Function of the PKC Pseudosubstrate Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase C (PKC) family of serine/threonine kinases are critical regulators of a myriad of cellular processes, from proliferation and differentiation to apoptosis and neuronal signaling. Their activity is exquisitely controlled, and a key element in this regulation is the pseudosubstrate domain. This technical guide provides an in-depth exploration of the multifaceted biological functions of the PKC pseudosubstrate domain. We will delve into its structural characteristics, its central role in autoinhibition, the molecular mechanisms of its displacement during PKC activation, and its significance as a target for therapeutic intervention. This document consolidates quantitative data on pseudosubstrate interactions, provides detailed experimental protocols for studying its function, and visualizes the relevant signaling pathways and experimental workflows.
The Pseudosubstrate Domain: An Intramolecular Inhibitor
The pseudosubstrate domain is a short, flexible region located in the N-terminal regulatory domain of all PKC isoforms.[1][2][3] Its defining characteristic is a sequence of amino acids that mimics a true PKC substrate, complete with basic residues that mediate binding to the catalytic site. However, it critically lacks a phosphorylatable serine or threonine residue, typically having an alanine or glycine at this position.[4] This feature allows the pseudosubstrate to occupy the substrate-binding cavity of the catalytic domain, effectively acting as a competitive inhibitor and maintaining the enzyme in a quiescent state.[1][4] The affinity of the isolated pseudosubstrate peptide for the catalytic domain is in the micromolar range, but its intramolecular nature within the full-length protein significantly increases its effective concentration, ensuring potent inhibition.
Autoinhibition: The Primary Role
In the absence of activating signals, the pseudosubstrate domain is the primary mechanism of autoinhibition for PKC.[1][5] It physically blocks the active site, preventing the phosphorylation of downstream targets.[1][5] This basal inhibition is crucial to prevent aberrant signaling and maintain cellular homeostasis. The strength of this autoinhibitory interaction can be modulated by other regulatory domains within the PKC molecule, such as the C1 and C2 domains, highlighting a cooperative mechanism of regulation.
A Dual Role in PKC Maturation
Interestingly, the pseudosubstrate domain also plays a critical role in the maturation of newly synthesized PKC.[5][6] Before becoming catalytically competent, PKC must undergo a series of priming phosphorylations. Initially, the pseudosubstrate is not engaged with the active site, leaving the activation loop accessible to upstream kinases like PDK-1.[5][6] Once phosphorylated, a conformational change occurs that promotes the binding of the pseudosubstrate to the active site, locking the mature enzyme in an inactive, but activatable, state.[5][6]
Quantitative Analysis of Pseudosubstrate Interactions
The inhibitory potency of the pseudosubstrate domain and synthetic peptides derived from it has been quantified through various biochemical assays. This data is crucial for understanding the dynamics of PKC regulation and for the development of specific inhibitors.
| PKC Isoform | Pseudosubstrate Peptide Sequence | Inhibitory Constant (Ki/IC50) | Comments |
| PKCα | RFARKGALRQKNVHEVKN | 147 ± 9 nM (IC50)[4] | Synthetic peptide corresponding to residues 19-36. |
| PKCβII | RFARKGALRQKNVHEVKN | - | Sequence is identical to PKCα in this region. |
| PKCγ | RFARKGALRQKNVHEVKN | - | Sequence is identical to PKCα in this region. |
| PKCδ | - | - | Pseudosubstrate sequence is distinct from conventional PKCs. |
| PKCε | ERMRPRKRQGAVRRRV | - | Myristoylated peptide used as an inhibitor. |
| PKCζ | SIYRRGARRWRKL | - | Myristoylated peptide (ZIP) used as an inhibitor.[7] |
| General | Myristoylated-RFARKGALRQKNV | 25-100 µM (IC50)[8] | Myristoylation increases inhibitory activity. |
| PKCα mutant | [Ala22]PK-C(19-31) | 81 ± 9 µM (IC50)[9] | 600-fold increase in IC50 compared to wild-type, highlighting the importance of Arg-22. |
Experimental Protocols for Studying the Pseudosubstrate Domain
A variety of experimental techniques are employed to investigate the function of the PKC pseudosubstrate domain. Below are detailed protocols for key assays.
In Vitro PKC Kinase Activity Assay (Radioactive)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, providing a direct measure of PKC activity.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Pseudosubstrate peptide or other inhibitors
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid activator solution (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Protocol:
-
Prepare the reaction mixture by combining the assay buffer, lipid activator solution, and the PKC substrate peptide in a microcentrifuge tube.
-
Add the test compound (e.g., pseudosubstrate peptide) or vehicle control.
-
Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
FRET-Based PKC Activity Assay in Living Cells
This method utilizes a genetically encoded biosensor to monitor PKC activity in real-time within intact cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmid for a FRET-based PKC activity reporter (e.g., CKAR - C Kinase Activity Reporter)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)
-
Cell culture medium and supplements
-
PKC activators (e.g., phorbol esters like PMA or PDBu) and inhibitors
Protocol:
-
Seed the cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the CKAR expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with an appropriate imaging buffer.
-
Mount the dish on the fluorescence microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Acquire baseline images in both the CFP and YFP channels.
-
Add a PKC activator (e.g., PMA) to the cells and acquire a time-lapse series of images in both channels.
-
After the response to the activator has been recorded, an inhibitor can be added to observe the reversal of the signal.
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for each time point. A change in the FRET ratio indicates a change in PKC activity.
Limited Proteolysis Assay
This technique probes for conformational changes in PKC upon activation, which can be correlated with the displacement of the pseudosubstrate.
Materials:
-
Purified PKC enzyme
-
Protease (e.g., trypsin, chymotrypsin)
-
PKC activators (e.g., Ca²⁺, PS, DAG)
-
Reaction buffer
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Protein staining solution (e.g., Coomassie Blue)
Protocol:
-
Incubate the purified PKC enzyme in the reaction buffer in the presence or absence of activators for a defined period.
-
Initiate the proteolysis by adding a low concentration of the protease.
-
At various time points, remove aliquots of the reaction and immediately stop the proteolysis by adding SDS-PAGE loading buffer and boiling the sample.
-
Run the samples on an SDS-PAGE gel to separate the protein fragments.
-
Stain the gel to visualize the protein bands.
-
Analyze the pattern of protein fragments. A change in the proteolytic pattern in the presence of activators suggests a conformational change, consistent with the pseudosubstrate domain becoming more accessible to the protease.
Visualizing the Role of the Pseudosubstrate Domain in PKC Signaling
Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows related to the PKC pseudosubstrate domain.
PKC Activation and Pseudosubstrate Displacement
Caption: PKC activation pathway showing pseudosubstrate displacement.
Experimental Workflow for Screening Pseudosubstrate-Based Inhibitors
Caption: Workflow for screening pseudosubstrate-based PKC inhibitors.
The Pseudosubstrate Domain as a Therapeutic Target
The critical role of the pseudosubstrate domain in maintaining PKC in an inactive state makes it an attractive target for the development of therapeutic agents.
Pseudosubstrate-Mimetic Peptides
Synthetic peptides that mimic the pseudosubstrate sequence can act as competitive inhibitors of PKC.[4][10] These peptides have been instrumental in elucidating the function of specific PKC isoforms in various cellular processes. To enhance their cell permeability and inhibitory potency, these peptides are often modified, for example, by the addition of a myristoyl group.[8] However, challenges remain in achieving isoform specificity and in vivo stability.
Small Molecule Inhibitors Targeting the Pseudosubstrate Interaction
While peptide-based inhibitors have proven valuable as research tools, small molecules that disrupt the interaction between the pseudosubstrate and the catalytic domain hold greater promise for therapeutic applications. Such molecules could act as allosteric inhibitors, offering a higher degree of specificity compared to ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases. The development of high-throughput screening assays is crucial for the identification of such novel inhibitors.
Conclusion
The pseudosubstrate domain is far more than a simple intramolecular inhibitor; it is a sophisticated regulatory element that is integral to the entire lifecycle of PKC, from its maturation to its tightly controlled activation at specific cellular locations. Its dynamic interaction with the catalytic domain represents a key control point in a multitude of signaling pathways. A thorough understanding of the structure, function, and regulation of the pseudosubstrate domain is paramount for researchers in cell biology and for professionals in drug development seeking to modulate PKC activity for therapeutic benefit. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for advancing our knowledge of this critical gatekeeper of PKC function.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Mutagenesis of the pseudosubstrate site of protein kinase C leads to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the specific substrate sequence motifs of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodological considerations for the measurement of protein kinase C translocation in intact smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2.6. PKC Kinase Activity Assay Kit [bio-protocol.org]
- 7. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of T cell activation by protein kinase C pseudosubstrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to Protein Kinase C (19-31) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Protein Kinase C in the Brain
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to signal transduction in the central nervous system.[1] These enzymes are critical mediators in a vast array of cellular processes, including synaptic plasticity, neurotransmitter release, and neuronal survival.[2] Dysregulation of PKC activity has been implicated in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's disease and spinocerebellar ataxia, making it a significant target for therapeutic intervention.[1] The diverse family of PKC isozymes allows for a fine-tuned regulation of neuronal function, with specific isoforms often localized to distinct subcellular compartments and coupled to specific signaling cascades.[3]
This guide focuses on a key tool in the study of PKC: the peptide inhibitor Protein Kinase C (19-31). Derived from the pseudosubstrate regulatory domain of PKCα, this peptide acts as a potent and specific inhibitor, enabling researchers to probe the function of PKC in various experimental paradigms.[4][5]
Protein Kinase C (19-31): A Pseudosubstrate Inhibitor
PKC (19-31) is a synthetic peptide that mimics the substrate of PKC but lacks the phosphorylatable serine or threonine residue.[6][7] This allows it to bind to the active site of the kinase, competitively inhibiting the phosphorylation of endogenous substrates.[8] Its sequence, typically RFARKGALRQKNV, is derived from residues 19-31 of PKCα.[7] The specificity of PKC (19-31) for PKC over other kinases makes it a valuable tool for dissecting PKC-dependent signaling pathways.[9]
Mechanism of Action of PKC (19-31)
The inhibitory action of PKC (19-31) is based on its function as a pseudosubstrate. The regulatory domain of PKC contains a sequence that resembles a substrate, which in the inactive state of the enzyme, binds to the catalytic site and maintains it in an inhibited conformation. PKC (19-31) mimics this endogenous regulatory mechanism. When introduced into a cell, it competes with natural substrates for binding to the catalytic domain of activated PKC, thereby preventing the phosphorylation of downstream targets.
Quantitative Data for PKC (19-31)
The following table summarizes key quantitative data for PKC (19-31) from various studies. This information is crucial for experimental design and interpretation.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ | 100 nM | In vitro PKC assay | [5] |
| IC₅₀ | ~10 µM | Inhibition of MARCKS phosphorylation by purified honeybee brain PKC | [10] |
| IC₅₀ (Hexose Uptake) | 30 µM | Electroporated rat adipocytes | [11] |
| IC₅₀ (Lipogenesis) | 600 µM | Intact rat adipocytes | [11] |
| Concentration for LTP Inhibition | Low dosage (not specified) in combination with Polymyxin B | Hippocampal CA1 neurons | [8][12][13] |
| Concentration for Vesicle Pool Refilling Inhibition | 10 µM in patch pipette (calculated intracellular concentration ~7 µM) | Chromaffin cells | [14][15] |
| Concentration for Inhibiting GABAergic Transmission | 600 nM in patch pipette | Mouse superior colliculus neurons | [16] |
| Concentration for Blocking SP-induced inhibition of GABAa responses | 1 µmol/L in patch pipette | Parvocellular neurons | [17] |
| Concentration for inhibiting Kv3.3 channel modulation | 5 µM | Xenopus oocytes | [18] |
| Concentration for inhibiting KATP channel activation | 5 µM | Inside-out patch recordings | [19][20] |
Key Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections provide protocols for key experiments utilizing PKC (19-31) in neuroscience research.
Protocol 1: Intracellular Delivery of PKC (19-31) via Patch Pipette for Electrophysiological Recording
This protocol is widely used to study the postsynaptic effects of PKC inhibition on synaptic transmission and plasticity.[12][13][14][15]
Objective: To introduce PKC (19-31) into a single neuron to assess its effect on synaptic currents or long-term potentiation (LTP).
Materials:
-
PKC (19-31) peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Patch-clamp electrophysiology setup
-
Micropipette puller and beveller
Procedure:
-
Prepare Internal Solution: Dissolve PKC (19-31) in the internal pipette solution to the desired final concentration (e.g., 10 µM).[14][15] A control internal solution without the peptide should also be prepared.
-
Prepare Brain Slices: Prepare acute brain slices (e.g., hippocampal slices) from the animal model of choice.
-
Establish Whole-Cell Patch-Clamp Recording: Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Allow for Diffusion: Allow the PKC (19-31) peptide to diffuse from the patch pipette into the cell. The time required for sufficient diffusion should be determined empirically but is often in the range of 3-10 minutes.[14][15]
-
Electrophysiological Recordings:
-
Data Analysis: Compare the synaptic responses or the magnitude of LTP in cells loaded with PKC (19-31) to control cells loaded with the internal solution alone.
Protocol 2: Inhibition of Neurotransmitter Release from Cultured Neurons
This method assesses the role of PKC in the presynaptic mechanisms of neurotransmitter release.
Objective: To determine the effect of PKC inhibition on the release of neurotransmitters from cultured neurons.
Materials:
-
Cultured neurons (e.g., chromaffin cells or hippocampal neurons)
-
PKC (19-31) peptide
-
Membrane-permeant vector peptide (if required for intracellular delivery)[21]
-
High potassium stimulation buffer
-
Assay for neurotransmitter detection (e.g., amperometry, HPLC)
Procedure:
-
Peptide Delivery:
-
Patch Pipette: For single-cell analysis, use the patch-clamp method described in Protocol 1 to introduce PKC (19-31).[14][15]
-
Membrane Permeant Peptide: For population studies, PKC (19-31) can be conjugated to a cell-penetrating peptide to facilitate its entry into a larger number of cells.[21] Incubate the cultured neurons with the peptide conjugate for a predetermined time.
-
-
Stimulation: Depolarize the neurons to trigger neurotransmitter release. This is often achieved by applying a high-potassium solution.
-
Detection of Release: Measure the amount of neurotransmitter released using a suitable technique. For example, amperometry can be used to detect the release of catecholamines from chromaffin cells in real-time.
-
Data Analysis: Compare the amount of neurotransmitter released from PKC (19-31)-treated cells to that from control cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows involving PKC.
PKC Signaling in Long-Term Potentiation (LTP)
Caption: PKC signaling cascade in the induction and maintenance of LTP.
Experimental Workflow for Studying PKC (19-31) Effects on Synaptic Plasticity
References
- 1. Conventional protein kinase C in the brain: repurposing cancer drugs for neurodegenerative treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conventional protein kinase C in the brain: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 6. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 7. Protein kinase C pseudosubstrate prototope: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Inhibition of postsynaptic PKC or CaMKII blocks induction but not expression of LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a Specific Olfactory Memory Leads to a Long-Lasting Activation of Protein Kinase C in the Antennal Lobe of the Honeybee - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein kinase C(19-31) pseudosubstrate inhibition of insulin action in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Postsynaptic protein kinase C essential to induction and maintenance of long-term potentiation in the hippocampal CA1 region - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Protein Kinase C-Dependent Phosphorylation of Synaptosome-Associated Protein of 25 kDa at Ser187 Potentiates Vesicle Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Kinase C-Dependent Phosphorylation of Synaptosome-Associated Protein of 25 kDa at Ser187 Potentiates Vesicle Recruitment | Journal of Neuroscience [jneurosci.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Protein Kinase C Modulates Inactivation of Kv3.3 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intraneuronal delivery of protein kinase C pseudosubstrate leads to growth cone collapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protein Kinase C (19-31) Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that are central to cellular signal transduction, regulating processes like cell proliferation, differentiation, and apoptosis.[1][2] The PKC family is divided into three subfamilies: classical (cPKC), novel (nPKC), and atypical (aPKC), based on their structure and activation requirements.[3] Dysregulation of PKC activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions, making PKC isoforms significant targets for drug discovery.[1][4]
The Protein Kinase C (19-31) peptide is a synthetic substrate widely used for assaying PKC activity, particularly for the classical isoforms (PKCα, β, γ).[4][5] This peptide is derived from the pseudosubstrate regulatory domain of PKCα (residues 19-31), where the endogenous alanine at position 25 is typically replaced with a serine, creating a specific phosphorylation site.[6][7][8] Its defined sequence and high affinity for classical PKCs minimize background noise and enhance assay sensitivity, providing a reliable tool for both mechanistic studies and high-throughput screening of potential inhibitors.[4]
This document provides a detailed protocol for performing a PKC (19-31) kinase assay using a luminescence-based detection method, which measures the amount of ADP produced as a direct indicator of kinase activity.
PKC Signaling Pathway
Classical PKC isoforms are activated by an increase in intracellular calcium (Ca²⁺) and the presence of diacylglycerol (DAG).[3] This process is typically initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into DAG and inositol 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, and together, Ca²⁺ and DAG recruit PKC to the plasma membrane, where it becomes catalytically active and phosphorylates its target substrates.
Figure 1. Simplified classical Protein Kinase C (PKC) activation pathway.
Principle of the Assay and Experimental Workflow
The kinase assay quantifies the activity of a PKC enzyme by measuring the phosphorylation of the PKC (19-31) substrate peptide. In the presence of ATP, PKC transfers the gamma-phosphate from ATP to the serine residue on the substrate peptide, producing ADP and the phosphopeptide. The ADP-Glo™ Kinase Assay format provides a homogenous method with two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[9][10]
Figure 2. General workflow for a luminescent PKC (19-31) kinase assay.
Materials and Reagents
| Component | Description |
| PKC Enzyme | Purified, active recombinant PKC (e.g., PKCα, β, or γ). |
| Substrate | [Ser25] Protein Kinase C (19-31) peptide.[4] |
| Kinase Buffer | e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.[10] |
| Cofactors | CaCl₂, Phosphatidylserine (PS), Diacylglycerol (DAG) for classical PKCs. |
| ATP Solution | Adenosine 5'-Triphosphate, high purity. |
| DTT | Dithiothreitol, to maintain a reducing environment. |
| Detection Reagents | e.g., ADP-Glo™ Reagent and Kinase Detection Reagent.[9] |
| Assay Plates | White, opaque 96-well or 384-well plates suitable for luminescence. |
| Test Compounds | Inhibitors or activators dissolved in DMSO. |
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from established methods for measuring PKC activity.[9][10]
1. Reagent Preparation
-
1X Kinase Buffer: Prepare a working buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[10] For classical PKCs, add necessary cofactors like CaCl₂ and a PKC lipid activator mix.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in sterile water. For the assay, dilute the ATP stock to the desired final concentration (e.g., 25-100 µM) in 1X Kinase Buffer.
-
PKC Enzyme Solution: Thaw active PKC enzyme on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by titration but is often in the range of 10-50 ng per reaction.[4]
-
PKC (19-31) Substrate Solution: Reconstitute the lyophilized peptide in sterile water or assay buffer to create a stock solution (e.g., 1-10 mM).[4] Dilute further in 1X Kinase Buffer to the desired working concentration (typically 10-100 µM).[4]
2. Assay Procedure
Perform all steps at room temperature unless otherwise specified. It is recommended to run samples and controls in duplicate or triplicate.
-
Plate Setup: Add the following components to the wells of a white 96-well plate:
-
Test Wells: 5 µL of test compound (dissolved in DMSO, final concentration ≤1%) or DMSO vehicle control.
-
Blank (No Enzyme) Control: 5 µL of DMSO.
-
-
Add Substrate and Enzyme:
-
To all wells, add 10 µL of the PKC (19-31) Substrate Solution.
-
To the Test Wells, add 5 µL of the diluted PKC Enzyme Solution.
-
To the Blank Control wells, add 5 µL of 1X Kinase Buffer instead of the enzyme.
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of the ATP Solution to all wells to start the reaction. The total reaction volume is now 25 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Incubation:
3. Signal Detection
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate for 40 minutes at room temperature.[9]
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a light signal via a luciferase reaction.
-
Final Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Data Presentation and Analysis
The raw luminescence units (RLU) are directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculating % Inhibition: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_Vehicle - RLU_Blank))
-
IC₅₀ Determination: For inhibitor screening, data can be plotted as % Inhibition versus log[Inhibitor] and fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
Table 1: Typical Reaction Component Concentrations
| Component | Working Concentration | Reference |
| PKC (19-31) Peptide | 10 - 100 µM | [4] |
| Recombinant PKC | 10 - 50 ng/reaction | [4] |
| ATP | 25 - 250 µM | [9] |
| MgCl₂ | 10 - 20 mM | [4][10] |
| DTT | 50 µM | [10] |
Table 2: Example IC₅₀ Data for Known PKC Inhibitors
| Inhibitor | Target(s) | IC₅₀ (nM) |
| Staurosporine | Broad Kinase Inhibitor | 2-10 |
| Go 6983 | Pan-PKC Inhibitor | 7-60 |
| Chelerythrine chloride | Pan-PKC Inhibitor | ~600 |
| Data are representative and may vary based on assay conditions and PKC isoform. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Inactive enzyme or ATP. | Use a fresh aliquot of enzyme. Confirm ATP concentration and integrity. |
| Sub-optimal reaction time or temperature. | Optimize incubation time and ensure temperature is stable at 30°C. | |
| Incorrect buffer components. | Check pH and concentrations of all buffer components, especially MgCl₂. | |
| High Background | Contaminating ATPase/kinase activity. | Use high-purity reagents. Ensure blank control (no enzyme) is included. |
| High ATP concentration. | Ensure the ADP-Glo™ Reagent volume and incubation time are sufficient to deplete all ATP. | |
| High Variability | Inaccurate pipetting. | Use calibrated pipettes and proper technique. Increase reaction volume if possible. |
| Incomplete mixing. | Ensure the plate is mixed gently after adding reagents. |
References
- 1. goat-anti-mouse.com [goat-anti-mouse.com]
- 2. abcam.com [abcam.com]
- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mito-egfp-probe.com [mito-egfp-probe.com]
- 5. Characterization of two forms of protein kinase C alpha, with different substrate specificities, from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
- 7. apexbt.com [apexbt.com]
- 8. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 9. promega.com [promega.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols: Protein Kinase C (19-31) Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper handling, dissolution, and storage of Protein Kinase C (19-31) peptide, a widely used pseudosubstrate inhibitor of Protein Kinase C (PKC). Adherence to these guidelines is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.
Product Information
| Property | Value | Reference |
| Peptide Name | Protein Kinase C (19-31), [Ser25] Protein Kinase C (19-31) | |
| Sequence | H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH | |
| One-Letter Sequence | RFARKGSLRQKNV | |
| Molecular Weight | ~1559.8 g/mol (as free base) | |
| Formulation | Typically supplied as a lyophilized powder, often as a trifluoroacetate (TFA) or acetate salt. | |
| Purity | >95% | |
| Appearance | White to off-white lyophilized powder. | |
| Primary Application | A potent substrate for Protein Kinase C, used in in-vitro kinase assays to measure PKC activity. It acts as a competitive inhibitor by mimicking the pseudosubstrate regulatory domain of PKCα. |
Storage and Stability
Proper storage of the Protein Kinase C (19-31) peptide is critical to prevent degradation and ensure its activity. The following table summarizes the recommended storage conditions for both the lyophilized powder and reconstituted solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or colder | Up to 3 years | Keep desiccated and protected from light. |
| Reconstituted in DMSO | -80°C | Up to 1 year | Aliquot to minimize freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage, aliquot to avoid repeated freeze-thaw cycles. | |
| Reconstituted in Sterile Water | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles. Use high-purity, sterile water. |
| -20°C | Up to 1 month | Prone to microbial contamination; filter-sterilize and handle under sterile conditions. |
Note on Freeze-Thaw Cycles: Repeated freezing and thawing of peptide solutions can lead to degradation and loss of activity. It is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Reconstitution Protocol
This protocol provides a step-by-step guide for reconstituting 1 mg of lyophilized Protein Kinase C (19-31) peptide to a stock concentration of 1 mM.
Materials:
-
Lyophilized Protein Kinase C (19-31) peptide (1 mg)
-
High-purity Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Vortex mixer
-
Microcentrifuge
-
Sterile polypropylene microcentrifuge tubes
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the peptide, which can affect its stability.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: To prepare a 1 mM stock solution from 1 mg of peptide (MW ~1559.8 g/mol ), you will need to add 641 µL of solvent.
-
Carefully add 641 µL of either DMSO or sterile water to the vial.
-
-
Dissolution:
-
Gently vortex the vial for 10-20 seconds to dissolve the peptide.
-
Visually inspect the solution to ensure that the peptide has completely dissolved. If necessary, brief sonication in a water bath can aid in dissolving the peptide.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use as indicated in the table above.
-
Experimental Protocols
In Vitro Protein Kinase C Activity Assay
This protocol describes a general method for measuring the activity of Protein Kinase C using the [Ser25]PKC (19-31) peptide as a substrate. This assay is based on the transfer of the γ-phosphate from [γ-³²P]ATP to the serine residue on the peptide substrate by PKC.
Materials:
-
Recombinant Protein Kinase C enzyme
-
[Ser25]PKC (19-31) peptide stock solution (1 mM)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine and Diacylglycerol (for PKC activation)
-
25% Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume is typically 25-50 µL. The final concentrations of the components should be optimized for the specific PKC isoform and experimental conditions. A typical reaction mixture includes:
-
Kinase assay buffer
-
Activators (e.g., phosphatidylserine, diacylglycerol)
-
[Ser25]PKC (19-31) peptide (final concentration of 10-50 µM)
-
Recombinant PKC enzyme
-
-
Initiate the Reaction: Add [γ-³²P]ATP to the reaction mixture to a final concentration of 10-100 µM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be within the linear range of the enzyme kinetics.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 25% TCA.
-
Spotting and Washing:
-
Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid.
-
Measure the amount of ³²P incorporated into the peptide using a scintillation counter.
-
Visualizations
Protein Kinase C Signaling Pathway
Caption: The PKC signaling pathway and the inhibitory action of the PKC (19-31) peptide.
Experimental Workflow for Using PKC (19-31) Peptide
Caption: A typical experimental workflow for an in vitro kinase assay using PKC (19-31) peptide.
Application Notes and Protocols: Electroporation of Protein Kinase C (19-31) into Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, including those governing glucose metabolism in adipocytes. Specific isoforms of PKC have been implicated in the regulation of insulin-stimulated glucose uptake. The peptide PKC (19-31) is a pseudosubstrate inhibitor of PKC, mimicking the substrate binding site and thereby competitively inhibiting its activity. The introduction of this peptide into adipocytes is a powerful tool to investigate the precise role of PKC in insulin signaling and glucose transport. Electroporation has been established as a viable method for introducing macromolecules like peptides into primary adipocytes, which are notoriously difficult to transfect using traditional chemical methods.[1]
These application notes provide a detailed protocol for the electroporation of PKC (19-31) into isolated primary rat adipocytes and for the subsequent assessment of its effect on insulin-stimulated glucose uptake.
Data Presentation
The following tables summarize the quantitative data regarding the effect of PKC (19-31) on insulin-stimulated glucose uptake in electroporated adipocytes.
Table 1: Inhibition of Insulin-Stimulated Hexose Uptake by PKC (19-31) in Electroporated Rat Adipocytes
| Concentration of PKC (19-31) | Inhibition of Insulin-Stimulated Hexose Uptake |
| IC50 | 30 µM[2] |
Note: The IC50 value represents the concentration of PKC (19-31) required to inhibit 50% of the insulin-stimulated hexose uptake in electroporated adipocytes.
Experimental Protocols
I. Isolation of Primary Rat Adipocytes
This protocol describes the isolation of primary adipocytes from rat epididymal fat pads.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Collagenase Type I
-
Krebs-Ringer bicarbonate buffer with 1% BSA (KRB-BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile surgical instruments
-
Shaking water bath
-
Nylon mesh filter (250 µm)
-
Polypropylene centrifuge tubes
Procedure:
-
Euthanize rats according to approved institutional animal care and use committee protocols.
-
Surgically remove the epididymal fat pads and place them in a petri dish containing warm HBSS.
-
Mince the fat pads into small pieces using fine scissors.
-
Transfer the minced tissue to a polypropylene tube containing KRB-BSA buffer with 1 mg/mL Collagenase Type I.
-
Incubate the tissue suspension in a shaking water bath at 37°C for 60 minutes with gentle agitation.
-
Following digestion, filter the cell suspension through a 250 µm nylon mesh to remove undigested tissue.
-
The isolated adipocytes will float to the top. Carefully collect the adipocyte layer.
-
Wash the adipocytes three times with fresh KRB-BSA buffer, allowing the cells to float to the top after each wash and removing the infranatant.
-
Resuspend the final adipocyte fraction in the desired buffer for subsequent experiments.
II. Electroporation of PKC (19-31) into Primary Adipocytes
This protocol provides a general guideline for the electroporation of the PKC (19-31) peptide into isolated rat adipocytes. Optimal parameters may need to be determined empirically.
Materials:
-
Isolated primary rat adipocytes
-
PKC (19-31) peptide
-
Electroporation buffer (e.g., a buffer with low ionic strength like a sucrose-based buffer)
-
Electroporator and electroporation cuvettes (e.g., 0.4 cm gap)
-
KRB-BSA buffer
Procedure:
-
Wash the isolated adipocytes with the electroporation buffer.
-
Resuspend the adipocytes to a concentration of approximately 2 x 10^6 cells/mL in ice-cold electroporation buffer.
-
Add the PKC (19-31) peptide to the cell suspension at the desired final concentrations (e.g., a range around the IC50 of 30 µM).
-
Transfer the cell-peptide suspension to a pre-chilled electroporation cuvette.
-
Deliver the electric pulse using the electroporator. As a starting point, a single pulse of 200-400 V with a capacitance of 960 µF can be tested. Optimization of voltage and capacitance is recommended.
-
Immediately after the pulse, gently transfer the adipocytes from the cuvette to a tube containing warm KRB-BSA buffer.
-
Allow the cells to recover for 30-60 minutes at 37°C before proceeding with the glucose uptake assay.
III. 2-Deoxy-D-Glucose Uptake Assay
This protocol measures the rate of glucose uptake in adipocytes by quantifying the uptake of the radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
Electroporated and control adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer with 1% BSA
-
Insulin solution (100 nM)
-
2-deoxy-D-[³H]glucose
-
Cytochalasin B
-
Phloretin
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Aliquot equal volumes of the adipocyte suspension into polypropylene tubes.
-
To stimulate glucose uptake, add insulin to the appropriate tubes to a final concentration of 100 nM and incubate for 15 minutes at 37°C. For basal uptake, add an equal volume of buffer.
-
To initiate the uptake assay, add 2-deoxy-D-[³H]glucose to each tube.
-
Incubate for 5 minutes at 37°C with gentle shaking.
-
To terminate the uptake, add ice-cold KRH buffer containing a glucose transport inhibitor like cytochalasin B or phloretin.
-
Separate the adipocytes from the buffer by centrifugation through a layer of silicone oil.
-
Collect the top adipocyte layer and transfer to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the rate of glucose uptake and express it as a percentage of the maximal insulin-stimulated uptake in control cells.
Visualizations
Caption: Experimental workflow for the electroporation of PKC (19-31) into adipocytes and subsequent glucose uptake assay.
Caption: Simplified signaling pathway of insulin-stimulated GLUT4 translocation and the inhibitory role of PKC (19-31).
References
Troubleshooting & Optimization
Technical Support Center: Protein Kinase C (19-31) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Protein Kinase C (PKC) (19-31).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using the PKC (19-31) peptide.
Low or No Kinase Activity
Question: I am not observing the expected level of PKC activity in my assay. What are the possible causes and solutions?
Answer: Low or no kinase activity can stem from several factors. Refer to the following table for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | Ensure the PKC enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. It is recommended to aliquot the enzyme upon receipt.[1] For optimal results, use fresh lysates for each experiment as kinase activity can decrease with each freeze-thaw cycle.[1] |
| Suboptimal Assay Conditions | Verify that the buffer components, pH, and ionic strength are optimal for your specific PKC isoform. Ensure that necessary cofactors like Ca²⁺, phosphatidylserine (PS), and diacylglycerol (DAG) are present at the correct concentrations for conventional and novel PKCs.[2][3] |
| Incorrect ATP Concentration | The ATP concentration should be at or near the Km for the specific PKC isoform being assayed to ensure optimal activity.[4] |
| Degraded Peptide/Substrate | Ensure the PKC (19-31) peptide or other substrates have been stored properly, protected from light and moisture.[5] Reconstitute the peptide in a suitable solvent like water or DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6][7] |
| Presence of Inhibitors | Ensure that none of your reagents are contaminated with PKC inhibitors. If testing a potential inhibitor, include a vehicle-only control to assess baseline enzyme activity. |
High Background Signal
Question: My kinase assay is showing a high background signal, making it difficult to interpret the results. What should I do?
Answer: High background can be caused by several factors. The following table outlines common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers and ATP. If using a kit, ensure the wash buffer is not contaminated.[1] |
| Non-specific Binding (ELISA/Filter-based assays) | Block plates or membranes adequately. Ensure thorough and consistent washing steps to remove unbound reagents.[1][8] |
| Autophosphorylation of Kinase | If the background is due to kinase autophosphorylation, you may need to optimize the enzyme concentration or the reaction time. |
| Endogenous Peroxidase Activity (HRP-based detection) | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity in your samples by treating with a 3% H₂O₂ solution before adding the primary antibody.[8][9] |
| Secondary Antibody Issues | If using a secondary antibody, run a control without the primary antibody to check for non-specific binding of the secondary antibody.[8] You may need to decrease the secondary antibody concentration. |
Inconsistent or Irreproducible Results
Question: I am getting variable results between experiments. How can I improve the reproducibility of my PKC (19-31) assays?
Answer: Consistency is key for reliable data. Consider the following points to improve reproducibility.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate your pipettes regularly. When working with small volumes, pre-rinse pipette tips with the reagent.[1] |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all steps across all experiments. |
| Temperature Fluctuations | Ensure all incubations are carried out at the specified and consistent temperature. |
| Reagent Preparation | Prepare fresh reagents for each experiment, especially ATP and lipid activators. If using stock solutions, ensure they are properly stored and have not expired. |
| Cell-based Assay Variability | If working with cell lysates, ensure consistent cell culture conditions, cell density, and lysis procedures. |
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store the PKC (19-31) peptide?
A1: The PKC (19-31) peptide is soluble in water.[5] For long-term storage, it is recommended to store the peptide in powder form at -20°C or -80°C, protected from moisture and light.[5][10] Once reconstituted, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Stock solutions in water can be stored at -80°C for up to 6 months.[5]
Q2: What is the difference between PKC (19-31) and [Ser25]PKC (19-31)?
A2: PKC (19-31) is a pseudosubstrate inhibitor of PKC, with an alanine at position 25. [Ser25]PKC (19-31) has a serine at position 25, which can be phosphorylated, making it a substrate for PKC rather than an inhibitor.[11]
Q3: What concentration of PKC (19-31) should I use in my experiment?
A3: The optimal concentration of PKC (19-31) will depend on the specific assay and the concentration of PKC being used. For inhibition assays, a common starting point is in the low micromolar range. For example, a concentration of 5 µM has been used to effectively inhibit PKC.[12] The IC50 for PKC (19-31) has been reported to be around 100 nM.[10]
Q4: Can I use PKC (19-31) in cell-based assays?
A4: Standard PKC (19-31) is a peptide and may not be readily cell-permeable. For intracellular applications, a myristoylated version of the peptide is often used to facilitate cell entry.[13]
Q5: How do I interpret my IC50 values for a PKC inhibitor?
A5: The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][15] A lower IC50 value indicates a more potent inhibitor.[15] It is important to note that the IC50 value can be influenced by experimental conditions, such as the concentration of ATP, especially for ATP-competitive inhibitors.[14][16] When comparing the potency of different inhibitors, it is crucial to keep the assay conditions consistent.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (Radiometric)
This protocol is a general guideline for a radiometric assay using [γ-³²P]ATP.
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing:
-
60 mM HEPES-NaOH, pH 7.5
-
3 mM MgCl₂
-
3 mM MnCl₂
-
3 µM Na-orthovanadate
-
1.2 mM DTT
-
Substrate: [Ser25]PKC (19-31) at a final concentration of 1 µg/50 µl
-
Recombinant PKC enzyme (e.g., 100 ng/50 µl of PKCδ)[17]
-
-
Add Activators (for conventional and novel PKCs):
-
Add phosphatidylserine (e.g., 30 µg/ml) and diacylglycerol (e.g., 30 µg/ml).[18]
-
-
Initiate the Reaction: Add [γ-³²P]ATP to a final concentration of 1 µM to start the reaction.[17]
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes).[18]
-
Stop the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.[19]
-
Wash: Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[19]
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
In Vitro PKC Kinase Activity Assay (Fluorescence Polarization)
This protocol is a general guideline for a fluorescence polarization (FP) based assay.
-
Prepare Kinase Reaction: In a microplate well, combine:
-
Appropriate kinase buffer
-
PKC enzyme
-
PKC substrate peptide
-
Test compound (inhibitor) or vehicle control
-
-
Initiate Reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the plate at the desired temperature for a set amount of time.
-
Stop Reaction: Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase reaction.[20]
-
Detection:
-
Add a fluorescently labeled phosphopeptide tracer and a specific anti-phosphoserine antibody.[20]
-
The phosphorylated substrate from the kinase reaction will compete with the tracer for binding to the antibody.
-
-
Measure Fluorescence Polarization: Read the plate on a fluorescence polarization instrument. A decrease in polarization indicates higher kinase activity.[20]
Quantitative Data Summary
| Parameter | PKC (19-31) as Inhibitor | [Ser25]PKC (19-31) as Substrate | Reference |
| Typical Concentration | 100 nM - 5 µM | 5.5 µM - 100 µM | [10][12][18][21] |
| IC50 | ~100 nM | N/A | [10] |
| Km | N/A | ~0.2 µM | [11] |
| General Kinase Assay Conditions | Value/Range | Reference |
| ATP Concentration | 1 µM - 100 µM | [17][18] |
| Incubation Temperature | 30°C | [18] |
| Incubation Time | 3 - 60 minutes | [21][22] |
Visualizations
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Caption: General experimental workflow for a PKC kinase assay.
References
- 1. abcam.com [abcam.com]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein Kinase C 19-31 acetate | PKC | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. qedbio.com [qedbio.com]
- 10. Protein Kinase C (19-31), Protein Kinase C pseudosubstrate - Echelon Biosciences [echelon-inc.com]
- 11. [Ser25] Protein Kinase C Substrate (19-31) - Echelon Biosciences [echelon-inc.com]
- 12. pnas.org [pnas.org]
- 13. ovid.com [ovid.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. The Importance of IC50 Determination | Visikol [visikol.com]
- 16. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 17. HTScan® PKCδ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. ahajournals.org [ahajournals.org]
- 22. abcam.com [abcam.com]
Technical Support Center: Protein Kinase C (PKC) Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Protein Kinase C (PKC) inhibition assays, specifically focusing on experiments where the pseudosubstrate peptide, PKC (19-31), fails to show the expected inhibitory effect.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how is it supposed to work?
Protein Kinase C (19-31) is a synthetic peptide that acts as a competitive inhibitor of Protein Kinase C (PKC). It is derived from the pseudosubstrate region of PKCα (residues 19-31). The sequence of PKC (19-31) mimics the actual substrate of PKC but lacks the phosphorylatable serine or threonine residue. Instead, it typically contains an alanine at the phosphorylation site. This allows it to bind to the catalytic site of PKC, thereby preventing the binding and phosphorylation of genuine substrates.[1]
Q2: What is the difference between PKC (19-31) and [Ser25]PKC (19-31)?
This is a critical distinction. While PKC (19-31) is a pseudosubstrate inhibitor, [Ser25]PKC (19-31) is a PKC substrate. In the latter, the alanine at position 25 is replaced with a serine, making it a target for phosphorylation by PKC. Using [Ser25]PKC (19-31) in an inhibition assay will lead to its phosphorylation, not the inhibition of the kinase. Therefore, it is crucial to ensure you are using the correct peptide for your experiment.
Q3: Are there any known PKC isotypes that are not inhibited by PKC (19-31)?
The inhibitory potency of PKC (19-31) can vary between different PKC isotypes. While it is a broad-spectrum inhibitor, its affinity for the catalytic site can differ. For instance, conventional PKCs (cPKCs) like α, β, and γ are generally sensitive to this inhibitor. However, the sensitivity of novel (nPKCs) and atypical (aPKCs) PKCs may be lower. It is essential to consult the literature for the specific isotype you are working with.
Q4: What are some common positive and negative controls for a PKC (19-31) inhibition assay?
-
Positive Control (Inhibitor): Staurosporine is a potent, well-characterized, but non-specific, inhibitor of most PKC isotypes and can be used as a positive control for inhibition.[2][3][4][5][6]
-
Negative Control (Peptide): An ideal negative control is a scrambled version of the PKC (19-31) peptide with the same amino acid composition but in a random sequence. This helps to ensure that the observed inhibition is due to the specific sequence of PKC (19-31) and not due to non-specific peptide effects. Alternatively, a peptide with a key binding residue, such as Arginine-22, mutated to Alanine can be used, as this has been shown to dramatically reduce inhibitory activity.[7]
-
No Inhibitor Control: A reaction containing the enzyme, substrate, and all other assay components but no inhibitor is essential to establish the baseline (100%) kinase activity.
Troubleshooting Guide: Protein Kinase C (19-31) Not Showing Inhibition
If you are not observing the expected inhibition with PKC (19-31) in your assay, work through the following troubleshooting steps.
Step 1: Verify Reagents and Assay Components
Issue: The problem may lie with one of the core components of your assay.
| Potential Cause | Recommended Action |
| Incorrect Peptide | Double-check that you are using PKC (19-31) and not a substrate peptide like [Ser25]PKC (19-31). |
| Peptide Degradation | Peptides are susceptible to degradation. Ensure your peptide stock has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the peptide. |
| Enzyme Inactivity | Confirm the activity of your PKC enzyme preparation. Run a control reaction with a known substrate and without any inhibitor. If the enzyme is inactive, no inhibition can be measured. |
| Substrate Issues | Ensure your substrate is appropriate for the PKC isotype you are using and is not degraded. |
| ATP Concentration | As PKC (19-31) is a competitive inhibitor with respect to the protein/peptide substrate, its potency is not directly affected by the ATP concentration. However, ensuring the ATP concentration is not limiting for the enzyme is crucial for a robust assay window. |
Step 2: Review Experimental Conditions
Issue: The assay conditions may not be optimal for PKC activity or for the inhibitor to be effective.
| Potential Cause | Recommended Action |
| Incorrect Buffer Composition | PKC activity is sensitive to pH, ionic strength, and the presence of specific co-factors. Ensure your assay buffer is at the optimal pH (typically 7.4-7.5) and contains the necessary components like MgCl2. |
| Missing Co-factors | Conventional and novel PKC isotypes require phosphatidylserine (PS) and diacylglycerol (DAG) for full activation. Conventional PKCs also require Ca2+. Ensure these are present at optimal concentrations in your assay. |
| Inappropriate Incubation Time/Temperature | Ensure the incubation time is within the linear range of the reaction and the temperature is optimal for PKC activity (typically 30°C). |
Step 3: Consider PKC Isotype Specificity
Issue: The lack of inhibition may be due to the specific PKC isotype being used.
| Potential Cause | Recommended Action |
| Low Sensitivity of Isotype | As mentioned in the FAQs, the inhibitory potency of PKC (19-31) can vary between isotypes. Research the known sensitivity of your specific PKC isotype to PKC (19-31). |
| Use of a More Potent Inhibitor | For isotypes that are less sensitive to PKC (19-31), consider using a more potent or isotype-specific inhibitor as a positive control to confirm that the assay itself is working. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for PKC inhibition assays.
Table 1: IC50 Values for PKC Inhibitors
| Inhibitor | PKC Isotype | IC50 |
| PKC (19-31) | PKCα | ~0.1 µM[1] |
| Mixed PKC isotypes | 5 µM[8] | |
| Staurosporine | PKCα | 2 nM[2] |
| PKCγ | 5 nM[2] | |
| PKCη | 4 nM[2] | |
| PKCδ | 20 nM[2] | |
| PKCε | 73 nM[2] | |
| PKCζ | 1086 nM[2] | |
| Mixed PKC isotypes | 3 nM[6] |
Table 2: Km Values for Common PKC Substrates
| Substrate | Description | Km |
| [Ser25]PKC (19-31) | Synthetic peptide substrate | ~0.3 µM |
| Myelin Basic Protein (MBP) | Common protein substrate | Varies with isotype |
| Histone H1 | Common protein substrate | Varies with isotype |
| MBP(4-14) | Synthetic peptide from MBP | Varies with isotype |
Experimental Protocols
Generic Protocol for In Vitro PKC Inhibition Assay
This protocol provides a general framework for a radiometric PKC inhibition assay using a peptide substrate. Specific concentrations and incubation times may need to be optimized for your particular enzyme and substrate.
Materials:
-
Purified, active PKC enzyme
-
PKC (19-31) inhibitor peptide
-
PKC peptide substrate (e.g., [Ser25]PKC (19-31) or other specific substrate)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid Activator Solution (e.g., Phosphatidylserine and Diacylglycerol in assay buffer)
-
ATP solution (containing [γ-32P]ATP)
-
10% Trichloroacetic acid (TCA) or other stop solution
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, inhibitor, substrate, and ATP. The lipid activator solution should be freshly prepared and sonicated to ensure proper micelle formation.
-
Assay Setup: In a microcentrifuge tube, combine the following in order:
-
Assay Buffer
-
Lipid Activator Solution
-
PKC (19-31) inhibitor (at various concentrations for a dose-response curve) or control (vehicle or negative control peptide)
-
PKC enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution (containing [γ-32P]ATP).
-
Incubation: Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction time is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing the paper in 10% TCA.
-
Washing: Wash the phosphocellulose papers several times with 1% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Classical PKC activation pathway.
Caption: Competitive inhibition by PKC (19-31).
Caption: A logical workflow for troubleshooting.
References
- 1. PKC and PKN in heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving Mechanisms of Vascular Smooth Muscle Contraction Highlight Key Targets in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Protein Kinase C (19-31) solubility and stability issues
Welcome to the technical support center for Protein Kinase C (19-31) peptide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility and stability of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and how does it work?
Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide corresponding to the amino acid residues 19-31 of the pseudosubstrate domain of Protein Kinase Cα (PKCα). In its native form, this peptide acts as a competitive inhibitor of most PKC isozymes by binding to the substrate-binding cavity of the enzyme, thereby preventing the phosphorylation of its natural substrates.[1][2] A common variant, [Ser25]-PKC (19-31), replaces the alanine at position 25 with a serine, converting the peptide into a substrate for PKC, which is useful for kinase activity assays.[3][4]
Q2: My PKC (19-31) peptide won't dissolve. What should I do?
Difficulty in dissolving the peptide is a common issue. Here are a few steps to troubleshoot this problem:
-
Choice of Solvent: While some suppliers suggest water is a suitable solvent, the peptide's basic nature (high content of arginine and lysine residues) can sometimes lead to poor solubility in neutral water. We recommend reconstituting the peptide in a small amount of sterile, deionized water with a few drops of acetic acid or in 100% DMSO to create a concentrated stock solution.[5][6][7]
-
Sonication: Gentle sonication in a water bath can help break up any aggregates and facilitate dissolution.[5]
-
Warming: Gently warming the solution to 37°C can also aid in solubilization.
-
pH Adjustment: For aqueous solutions, adjusting the pH to a slightly acidic range can improve the solubility of basic peptides.
Q3: After dissolving the peptide, it precipitated when I diluted it into my aqueous buffer. How can I prevent this?
Precipitation upon dilution into aqueous buffers, especially at neutral or physiological pH, is a known issue for many peptides. This is often due to the peptide reaching its isoelectric point or having low solubility in the final buffer conditions.
-
Dilution Strategy: Instead of adding the peptide stock directly to the full volume of your buffer, try adding the buffer to the peptide stock solution gradually while vortexing.
-
Buffer Composition: The presence of salts and the pH of your buffer can significantly impact peptide solubility. Consider testing different buffer systems or adjusting the pH.
-
Organic Solvent Content: If your experiment allows, maintaining a small percentage of the organic solvent (like DMSO) from your stock solution in the final working solution can help keep the peptide dissolved. However, always check for solvent compatibility with your assay.
Q4: I am seeing a loss of peptide activity in my experiments. What could be the cause?
A decline in the peptide's inhibitory or substrate activity can be due to several factors:
-
Improper Storage: The peptide is sensitive to degradation. Ensure both the lyophilized powder and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture.[5]
-
Repeated Freeze-Thaw Cycles: This is a major cause of peptide degradation. Always aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. Using low-adhesion microcentrifuge tubes can help minimize this issue.
-
Oxidation: If the peptide contains methionine or cysteine residues (PKC 19-31 does not), it can be prone to oxidation. Using degassed buffers can mitigate this.
Q5: What is the difference between PKC (19-31) and [Ser25]PKC (19-31)?
The key difference lies in their function. PKC (19-31) contains an alanine at position 25, which cannot be phosphorylated. This makes it a pseudosubstrate that acts as a competitive inhibitor of PKC.[1] In contrast, [Ser25]PKC (19-31) has a serine at this position, which can be phosphorylated by PKC, making it an effective substrate for measuring PKC activity in kinase assays.[3][4][8]
Data Summary Tables
Table 1: Solubility of Protein Kinase C (19-31) and its Variants
| Peptide Variant | Solvent | Reported Concentration | Notes |
| PKC (19-31) | Water | Soluble (may require acidification) | Basic peptides can have limited solubility in neutral water. |
| PKC (19-31) | DMSO | Soluble | A common solvent for creating high-concentration stock solutions. |
| [Ser25]PKC (19-31) | DMSO | ≥155.9 mg/mL | High solubility reported by some suppliers. |
| PKC (19-31) acetate | DMSO | 10 mM | Sonication is recommended to aid dissolution. |
Table 2: Stability and Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or below | Up to 3 years | Store in a desiccated environment, away from moisture.[5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |
| Stock Solution | -80°C | Up to 6 months | Preferred for long-term storage of solutions. Aliquot.[5] |
Experimental Protocols and Methodologies
Protocol 1: Reconstitution of Lyophilized PKC (19-31) Peptide
This protocol provides a general guideline for reconstituting the lyophilized peptide to create a stock solution.
-
Pre-Reconstitution:
-
Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can degrade the peptide.
-
-
Solvent Selection:
-
For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.
-
For applications where DMSO is not suitable, sterile, deionized water can be used. If solubility is an issue, add a small amount of 5% acetic acid.[7]
-
-
Reconstitution Steps:
-
Carefully add the desired volume of solvent to the vial to achieve the target concentration (e.g., 1-10 mM).
-
Gently vortex or pipette the solution up and down to mix.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
For aqueous solutions, check the clarity. If it remains cloudy, the addition of a minimal amount of acetic acid might be necessary.
-
-
Storage of Stock Solution:
-
Once the peptide is fully dissolved, divide the stock solution into single-use aliquots in low-adhesion polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: In Vitro PKC Activity Assay using [Ser25]PKC (19-31)
This protocol describes a typical radioactive kinase assay to measure PKC activity.
-
Prepare the Kinase Reaction Buffer:
-
A typical buffer may contain 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA.[8] The exact composition may need optimization depending on the PKC isoform and experimental setup.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following (example volumes and concentrations):
-
-
Initiate the Kinase Reaction:
-
Add [γ-³²P]ATP to the reaction mixture to a final concentration of ~100 µM.
-
Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction and Quantify Phosphorylation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash the paper extensively (e.g., 3-4 times for 5-10 minutes each) in phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Visual Guides
PKC Pseudosubstrate Inhibition Mechanism
The following diagram illustrates how PKC (19-31) acts as a pseudosubstrate to inhibit the kinase.
Caption: Mechanism of PKC inhibition by the pseudosubstrate peptide.
Troubleshooting Workflow for Peptide Solubility Issues
This workflow provides a step-by-step guide to address common solubility problems with the PKC (19-31) peptide.
Caption: A logical workflow for troubleshooting peptide solubility.
References
- 1. article.imrpress.com [article.imrpress.com]
- 2. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 3. ahajournals.org [ahajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two PKC consensus sites on human acid-sensing ion channel 1b differentially regulate its function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. academic.oup.com [academic.oup.com]
preventing degradation of Protein Kinase C (19-31) in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Protein Kinase C (19-31) in solution.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase C (19-31) and why is its stability important?
A1: Protein Kinase C (19-31), also known as PKC (19-31), is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC). It mimics the substrate of PKC but is not phosphorylated, thereby blocking the enzyme's active site.[1][2][3][4] The stability of this peptide in solution is critical for obtaining accurate and reproducible results in kinase assays and other experiments, as degradation can lead to a loss of inhibitory activity and inconsistent data.[5]
Q2: What are the primary causes of PKC (19-31) degradation in solution?
A2: The primary causes of degradation for peptides like PKC (19-31) in solution include:
-
Proteolytic Degradation: Proteases present in cell lysates or other biological samples can cleave the peptide bonds.
-
Chemical Degradation: Instability at non-optimal pH and temperature can lead to hydrolysis of peptide bonds.
-
Physical Instability: Repeated freeze-thaw cycles can cause aggregation and precipitation. Oxidation of certain amino acid residues can also occur.
Q3: How should I reconstitute and store the lyophilized PKC (19-31) peptide?
A3: For optimal stability, follow these guidelines:
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as Tris-HCl at a pH of approximately 7.4.
-
Aliquoting: After reconstitution, it is highly recommended to create single-use aliquots to avoid multiple freeze-thaw cycles.
-
Storage: Store the lyophilized peptide at -20°C or -80°C for long-term storage. Once in solution, store aliquots at -20°C or -80°C.
Q4: What is the recommended buffer for working with PKC (19-31)?
A4: While the peptide can be dissolved in sterile water, using a buffered solution at a pH between 6.0 and 7.5 is recommended for enhanced stability. Buffers such as Tris-HCl or HEPES are commonly used in PKC assays and are suitable for the peptide. Avoid buffers with a high pH, as this can accelerate peptide degradation.
Q5: Can I store the PKC (19-31) peptide solution at 4°C?
A5: For short-term storage (a few days), 4°C is acceptable. However, for storage longer than a week, it is strongly recommended to store aliquots at -20°C or -80°C to minimize degradation.
Troubleshooting Guides
Issue 1: Loss of Inhibitory Activity of PKC (19-31) in Kinase Assays
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Confirm Proper Storage: Ensure the peptide was stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by using fresh aliquots. 2. Assess Peptide Integrity: If possible, analyze the peptide solution using HPLC to check for degradation products. 3. Use Protease Inhibitors: If your experimental sample contains cell lysates or other potential sources of proteases, add a protease inhibitor cocktail to your reaction mixture. |
| Incorrect Concentration | 1. Verify Dilutions: Double-check all calculations and dilutions. Prepare fresh dilutions from a new aliquot. 2. Spectrophotometric Quantification: If possible, measure the peptide concentration using a spectrophotometer at 280 nm, if the sequence contains Trp or Tyr residues, or use a colorimetric peptide quantification assay. |
| Assay Conditions | 1. Optimize pH: Ensure the pH of your assay buffer is within the optimal range for both the enzyme and the peptide (typically around 7.4). 2. Check Cofactor Concentrations: Suboptimal concentrations of PKC cofactors (e.g., Ca²⁺, phospholipids) can affect enzyme activity and the apparent inhibitory effect of the peptide. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Peptide Activity | 1. Use Single-Use Aliquots: Thaw a fresh aliquot for each experiment to ensure consistent starting material. 2. Homogenize Solution: Gently vortex or pipette the peptide solution to ensure it is homogenous before use. |
| Protease Contamination | 1. Maintain Aseptic Technique: Use sterile, nuclease-free water and buffers to prevent microbial growth, which can introduce proteases. 2. Incorporate Protease Inhibitors: Consistently use a broad-spectrum protease inhibitor cocktail in your experiments. |
| Pipetting Errors | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Use Proper Pipetting Technique: Use reverse pipetting for viscous solutions and ensure no air bubbles are introduced. |
Data on Peptide Stability
While specific quantitative degradation data for PKC (19-31) is not extensively available in public literature, the following table provides generalized stability data for peptides of similar length and composition based on established principles of peptide chemistry. These values should be considered as estimates.
| Condition | Temperature | Approximate Half-Life | Recommendations |
| Lyophilized | -80°C | > 2 years | Optimal long-term storage. |
| -20°C | 1-2 years | Suitable for long-term storage. | |
| 4°C | Weeks to months | Acceptable for short-term storage. | |
| Room Temp | Days to weeks | Avoid for storage. | |
| In Solution (pH 7.4) | -80°C | > 6 months | Optimal for storing solutions. |
| -20°C | 1-3 months | Good for medium-term storage. | |
| 4°C | 1-2 weeks | Suitable for short-term use only. | |
| Room Temp | Hours to days | Not recommended. |
Note: The actual stability can vary depending on the specific amino acid sequence, buffer components, and presence of contaminants. For critical applications, it is recommended to perform a stability study.
Experimental Protocols
Protocol 1: Assessment of PKC (19-31) Stability by HPLC
This protocol allows for the quantitative assessment of peptide degradation over time.
Materials:
-
PKC (19-31) peptide
-
Desired buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of PKC (19-31) in the desired buffer at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in separate tubes.
-
Store one aliquot at -80°C as the time-zero control.
-
Incubate the other aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature and immediately store it at -80°C until analysis.
-
For analysis, thaw the samples and inject a standard amount onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
Calculate the percentage of intact peptide remaining at each time point by comparing the peak area to the time-zero control.
Protocol 2: Assay for Proteolytic Degradation of PKC (19-31)
This protocol helps determine if your sample contains proteases that degrade the peptide.
Materials:
-
PKC (19-31) peptide
-
Sample suspected of containing proteases (e.g., cell lysate)
-
Control buffer (the same buffer the sample is in)
-
Protease inhibitor cocktail
-
HPLC system (as described in Protocol 1) or Mass Spectrometer
Procedure:
-
Prepare three sets of tubes:
-
Set A (Control): PKC (19-31) in control buffer.
-
Set B (Sample): PKC (19-31) in the sample (e.g., cell lysate).
-
Set C (Inhibited Sample): PKC (19-31) in the sample pre-treated with a protease inhibitor cocktail.
-
-
Incubate all tubes at 37°C for a set period (e.g., 1, 4, or 24 hours).
-
Stop the reaction by adding a protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile) and centrifuging to remove proteins.
-
Analyze the supernatant from each tube by HPLC or mass spectrometry to quantify the amount of intact PKC (19-31) remaining.
-
A significant decrease in the amount of intact peptide in Set B compared to Set A and Set C indicates the presence of proteolytic activity in the sample.
Visualizations
PKC Signaling and Pseudosubstrate Inhibition
The following diagram illustrates the activation of Protein Kinase C and its inhibition by the pseudosubstrate peptide PKC (19-31).
Caption: PKC activation and pseudosubstrate inhibition pathway.
Troubleshooting Workflow for Loss of Peptide Activity
This workflow provides a logical sequence of steps to diagnose the cause of reduced PKC (19-31) inhibitory activity.
Caption: Troubleshooting workflow for PKC (19-31) activity loss.
References
determining optimal incubation time for PKC (19-31)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for the Protein Kinase C (PKC) inhibitor peptide, PKC (19-31).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for PKC (19-31)?
A1: There is no single optimal incubation time for PKC (19-31). The ideal duration depends on several factors, including the specific PKC isoform being targeted, the cell type or experimental system, the concentration of the peptide, and the specific assay being performed. Incubation times reported in the literature vary from a few minutes to an hour.[1][2][3][4] For instance, in studies involving platelet aggregation, incubations have been performed for 10 minutes to 1 hour.[1] In kinase activity assays, incubation times can be as short as 5 to 7.5 minutes.[3][4] Therefore, it is crucial to empirically determine the optimal incubation time for your specific experimental conditions.
Q2: How does PKC (19-31) work?
A2: PKC (19-31) is a synthetic peptide that acts as a pseudosubstrate inhibitor of Protein Kinase C (PKC).[5][6] It mimics the substrate binding site of PKC, thereby competitively inhibiting the binding of natural substrates and preventing their phosphorylation. This inhibition is a key mechanism in studying PKC-mediated signaling pathways.
Q3: What are the common applications of PKC (19-31)?
A3: PKC (19-31) is widely used as a tool to investigate the role of PKC in various cellular processes. Common applications include in vitro kinase assays, studying PKC-mediated signaling pathways, and investigating the effects of PKC inhibition on cellular functions like ion channel activity, insulin secretion, and platelet aggregation.[1][2][7][8][9]
Q4: Can PKC (19-31) be used in live cells?
A4: Yes, PKC (19-31) can be used in live cells. However, as a peptide, its membrane permeability can be limited. To overcome this, it is often introduced into cells via methods like microinjection, electroporation, or by using cell-penetrating peptide conjugates.[2][10] For instance, it has been used in inside-out patch recordings by being included in the pipette solution.[8][9][10]
Troubleshooting Guide
Issue 1: No observable effect of PKC (19-31) incubation.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: The peptide may not have had enough time to interact with the target PKC. A time-course experiment is recommended. Start with a previously reported time (e.g., 10 minutes) and test several shorter and longer incubation periods (e.g., 5, 15, 30, and 60 minutes) to determine the optimal duration for your system.
-
-
Possible Cause 2: Inadequate Concentration.
-
Solution: The concentration of PKC (19-31) may be too low to effectively inhibit PKC activity. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to find the effective concentration for your experimental setup.
-
-
Possible Cause 3: Poor Cell Permeability.
-
Solution: If working with intact cells, the peptide may not be efficiently crossing the cell membrane. Consider using a cell-penetrating version of the peptide or alternative delivery methods such as microinjection or electroporation.
-
-
Possible Cause 4: Inactive Peptide.
-
Solution: Ensure the peptide has been stored correctly according to the manufacturer's instructions to prevent degradation. It is advisable to aliquot the peptide upon receipt and avoid repeated freeze-thaw cycles.[5]
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent Incubation Conditions.
-
Solution: Ensure that the incubation temperature, buffer composition, and cell density are consistent across all experiments. Minor variations in these parameters can lead to significant differences in results.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Solution: Use cells that are healthy and within a consistent passage number range. Cellular responses can change as cells are passaged.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of PKC (19-31) and other reagents.
-
Experimental Protocols
Determining Optimal Incubation Time: A General Workflow
This protocol outlines a general approach to determine the optimal incubation time for PKC (19-31) in your specific experimental system.
-
Initial Range Finding: Based on literature values for similar experimental systems, select a range of incubation times to test. A broad range (e.g., 5, 15, 30, 60, and 120 minutes) is recommended for the initial experiment.
-
Dose-Response at a Fixed Time Point: Select a single, intermediate time point from your initial range (e.g., 30 minutes) and perform a dose-response experiment with varying concentrations of PKC (19-31) (e.g., 0.1, 1, 5, 10, 25 µM). This will help identify an effective concentration.
-
Time-Course with a Fixed Concentration: Using the effective concentration determined in the previous step, perform a more detailed time-course experiment. This may involve shorter time intervals around the most effective time point identified in the initial range-finding experiment.
-
Data Analysis: Analyze the results from your time-course and dose-response experiments to identify the incubation time and concentration that give the most consistent and significant inhibition of PKC activity for your desired downstream readout.
In Vitro Kinase Assay Protocol
This protocol is a generalized example for an in vitro PKC kinase assay.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the PKC enzyme, a suitable buffer, ATP (radiolabeled or non-radiolabeled, depending on the detection method), and a PKC substrate.
-
Pre-incubation with PKC (19-31): Add the desired concentration of PKC (19-31) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for the desired amount of time (e.g., determined from the workflow above).
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the phosphorylation of the substrate using an appropriate method, such as autoradiography for radiolabeled ATP or a specific antibody for the phosphorylated substrate in a Western blot.
Data Presentation
Table 1: Reported Incubation Times and Concentrations for PKC (19-31)
| Application | Incubation Time | Concentration | Cell/System Type | Reference |
| Inhibition of PKC-mediated phosphorylation | Not specified | 500 nM | Crude tissue homogenates | [8] |
| Inhibition of KATP channel activity | Not specified | 5 µM | Inside-out patch recordings | [8] |
| Prevention of PKC-induced increase in channel open probability | Not specified | 2 µmol/L | Excised inside-out membrane patches | [9] |
| Inhibition of ecto-protein kinase activity | 10 min | 200 µM | Washed, intact platelets | [1] |
| Platelet aggregation studies | 1 h | 200 µM | Washed intact platelets | [1] |
| Inhibition of KCa current | Not specified | 1 µM | Pipette solution for patch clamp | [11] |
| Insulin secretion studies | 10 min / 60 min | 75 µM | Isolated pancreatic islets | [2] |
| In vitro kinase assay | 7.5 min | 5 µmol/l | Partially purified PKC extracts | [3] |
| In vitro kinase assay | 5 min | Not specified | Bacterially produced GST fusion proteins | [4] |
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Bimodal role of conventional protein kinase C in insulin secretion from rat pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-formyl-ctp.com [5-formyl-ctp.com]
- 8. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Activation of L-type Ca2+ channels by protein kinase C is reduced in smooth muscle-specific Na+/Ca2+ exchanger knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Peptide Delivery into Primary Neurons
Welcome to the technical support center for peptide delivery into primary neurons. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your peptide delivery protocols.
Frequently Asked Questions (FAQs)
Q1: Why is delivering peptides into primary neurons so challenging?
A1: Primary neurons present several unique challenges for peptide delivery. Unlike immortalized cell lines, they are post-mitotic and have a complex morphology with distinct axonal and dendritic compartments.[1] Their cell membranes are less permeable, and they are highly sensitive to toxicity from delivery reagents.[2] Furthermore, peptides, especially larger ones, are often hydrophilic and cannot passively diffuse across the lipid bilayer of the neuronal membrane.[3] A significant hurdle is overcoming endosomal entrapment; even when a peptide is successfully taken up by the neuron, it is often sequestered in endosomes and subsequently degraded in lysosomes before it can reach its cytosolic target.[4][5]
Q2: What are the most common methods for delivering peptides into primary neurons?
A2: Several methods are employed to deliver peptides into primary neurons, each with its own advantages and disadvantages. The most common strategies include:
-
Cell-Penetrating Peptides (CPPs): These are short, positively charged peptides that can traverse the cell membrane and carry a cargo molecule, such as a therapeutic peptide, along with them.[1][6] Examples include TAT, penetratin, and polyarginine peptides.[6][7]
-
Nanocarriers: Liposomes and polymeric nanoparticles can encapsulate peptides, protecting them from degradation and facilitating their uptake into neurons.[7][8]
-
Peptide Functionalization: Modifying the peptide itself, for instance by adding a lipid or a sugar moiety (glycosylation), can increase its lipophilicity and ability to cross the cell membrane.[3][7]
-
Fusogenic Peptides: These peptides can be co-administered with the therapeutic peptide to promote the fusion of the endosomal membrane with the peptide-containing vesicle, aiding in its release into the cytoplasm.[9][10]
Q3: How can I improve the endosomal escape of my peptide?
A3: Enhancing endosomal escape is critical for successful peptide delivery. Strategies include:
-
Using CPPs with known endosomal escape properties: Some CPPs are more effective than others at disrupting endosomal membranes.[5][11]
-
Co-administration with endosomolytic agents: Chloroquine is a commonly used agent that can increase the pH of endosomes, which can in some cases promote peptide release.[9][10] However, it can also be toxic to primary neurons, so careful dose optimization is required.
-
Incorporating pH-dependent membrane active peptides (PMAPs): These peptides are designed to become active and disrupt membranes specifically in the acidic environment of the endosome.[4]
-
Photochemical Internalization (PCI): This technique involves using a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.[12]
Q4: My peptide is successfully delivered, but I'm observing significant neuronal toxicity. What could be the cause?
A4: Neuronal toxicity is a common and serious issue. Potential causes include:
-
Toxicity of the delivery reagent: Many CPPs and transfection reagents can be toxic to primary neurons, especially at high concentrations.[2] It is crucial to perform dose-response experiments to find the optimal balance between delivery efficiency and cell viability.
-
Toxicity of the peptide itself: The therapeutic peptide may have inherent neurotoxic properties.[2] This can be assessed by delivering the peptide using several different methods to see if the toxicity is consistent.
-
Contaminants in the peptide preparation: Impurities from peptide synthesis can be toxic to neurons. Ensure your peptide is of high purity.
-
Induction of apoptosis or other cell death pathways: The delivery process or the peptide itself might trigger cellular stress responses leading to cell death.
Troubleshooting Guides
Problem 1: Low Peptide Delivery Efficiency
| Possible Cause | Suggested Solution |
| Peptide properties are not optimal for delivery. | Alter the peptide to increase its lipophilicity by reducing hydrogen bond donors and acceptors.[7] Consider conjugating it to a CPP or a lipid moiety. |
| Suboptimal concentration of peptide or delivery reagent. | Perform a dose-response titration for both the peptide and the delivery reagent to find the optimal concentrations. |
| Inefficient cellular uptake. | Switch to a different delivery method (e.g., from a standard CPP to a nanocarrier-based system).[8] Optimize incubation time; longer incubation may not always be better due to potential degradation. |
| Peptide is being degraded. | Use nanocarriers to protect the peptide from enzymatic degradation.[8] Synthesize the peptide with modified amino acids to increase its stability. |
| Ineffective endosomal escape. | Co-administer with an endosomolytic agent like chloroquine (with careful toxicity screening) or a fusogenic peptide.[9][10] Utilize a CPP known for efficient endosomal escape.[5][11] |
Problem 2: High Neuronal Toxicity or Cell Death
| Possible Cause | Suggested Solution |
| Delivery reagent is toxic. | Reduce the concentration of the delivery reagent. Screen different delivery reagents to find one with lower toxicity. |
| Peptide itself is toxic. | Perform a toxicity assay of the peptide alone (if a delivery method with minimal intrinsic toxicity can be established). Consider redesigning the peptide to remove potentially toxic motifs. |
| Prolonged exposure to delivery complex. | Reduce the incubation time. After the incubation period, wash the cells thoroughly to remove any remaining delivery complexes. |
| Activation of apoptotic pathways. | Analyze cells for markers of apoptosis (e.g., caspase-3 cleavage). If apoptosis is detected, consider co-treatment with a pan-caspase inhibitor to determine if it rescues the phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies to guide experimental design.
Table 1: Example Optimization of a Synthetic Peptide Vector System for Gene Delivery to Primary Neurons
| Component | Ratio (w/w) or Concentration | Transfection Efficiency | Observed Toxicity | Reference |
| DNA:polylysine-molossin:fusogenic peptide | 1:3:0.2 | >30% | None observed | [9][10] |
| DNA:polylysine-molossin:Lipofectamine 2000 | 1:3:0.5 | >30% | None observed | [9][10] |
| Chloroquine | 20-30 µM | High | - | [9][10] |
| DNA Concentration | >2 µg/ml | Essential for efficiency | - | [9][10] |
Experimental Protocols
Protocol 1: General Protocol for CPP-Mediated Peptide Delivery into Primary Neurons
-
Preparation of Primary Neurons:
-
Culture primary neurons on appropriate plates (e.g., poly-D-lysine coated) in a suitable neuronal culture medium.
-
Allow neurons to mature for the desired number of days in vitro (DIV) before the experiment.
-
-
Preparation of Peptide-CPP Complex:
-
Resuspend the therapeutic peptide and the CPP in a sterile, serum-free culture medium or a suitable buffer (e.g., PBS).
-
Mix the peptide and CPP at a predetermined molar ratio (e.g., 1:5 or 1:10, peptide:CPP).
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Treatment of Neurons:
-
Gently remove the culture medium from the neurons.
-
Add the peptide-CPP complex solution to the cells.
-
Incubate the cells at 37°C for a predetermined duration (e.g., 1-4 hours).
-
-
Post-Incubation:
-
Remove the peptide-CPP solution.
-
Wash the cells 2-3 times with fresh, pre-warmed culture medium to remove extracellular complexes.
-
Add fresh culture medium and return the cells to the incubator.
-
-
Analysis:
-
Assess peptide delivery and its effect at the desired time points post-treatment using appropriate methods (e.g., immunocytochemistry, Western blotting, functional assays).
-
Visualizations
Caption: Workflow of CPP-mediated peptide delivery into primary neurons.
Caption: A logical guide to troubleshooting low peptide delivery efficiency.
References
- 1. Cell-Penetrating Peptides as Valuable Tools for Nose-to-Brain Delivery of Biological Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of prion peptides on cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cell-Penetrating Peptides Escape the Endosome by Inducing Vesicle Budding and Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient gene delivery to primary neuron cultures using a synthetic peptide vector system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Early Endosomal Escape of a Cyclic Cell-Penetrating Peptide Allows Effective Cytosolic Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of PKC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the off-target effects of Protein Kinase C (PKC) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of PKC inhibitors and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or inhibitor with proteins other than the intended target. With PKC inhibitors, this is a significant concern because the ATP-binding pocket, which most of these inhibitors target, is highly conserved across the entire kinome (the full complement of protein kinases in the genome). This structural similarity can lead to the inhibitor binding to and inhibiting other kinases, resulting in misleading experimental data, unexpected cellular responses, and potential toxicity.[1] Distinguishing between the effects caused by inhibiting the intended PKC isoform (on-target) and those caused by inhibiting other molecules (off-target) is critical for the accurate interpretation of experimental results and for the development of safe and effective therapeutics.[2][3][4]
Q2: How can I validate the specificity of my PKC inhibitor?
A2: Validating the specificity of a PKC inhibitor requires a multi-pronged approach. No single experiment is sufficient. Key strategies include:
-
Biochemical Kinase Profiling: Testing the inhibitor against a large panel of purified kinases (a "kinome scan") to determine its activity profile and identify potential off-target interactions.
-
Intact Cell Assays: Confirming that the inhibitor engages with the intended PKC isoform within a cellular context. This is crucial as biochemical assays may not always reflect the inhibitor's behavior in a complex cellular environment.
-
Downstream Signaling Analysis: Assessing the phosphorylation status of known downstream substrates of the target PKC isoform. A specific inhibitor should modulate these downstream events at concentrations that correlate with the inhibition of the target kinase.
-
Rescue Experiments: Demonstrating that the inhibitor's effect can be reversed by expressing a version of the target PKC that is resistant to the inhibitor.
Q3: What are some common off-target kinases for widely used PKC inhibitors?
A3: Many commonly used PKC inhibitors are known to have off-target effects. For example, the prototypical PKC inhibitor, Staurosporine , is a potent but non-selective kinase inhibitor that binds to the ATP-binding site of many kinases.[4] Its analogs, while sometimes more selective, often retain a degree of promiscuity. For instance, Gö6976 is often used to inhibit conventional PKCs (α, β, γ) but is also known to inhibit other kinases.[5] It is essential to consult inhibitor selectivity databases and literature to understand the known off-target profile of any inhibitor being used.
Q4: How do I choose the right concentration of a PKC inhibitor to minimize off-target effects?
A4: The concentration of the inhibitor is a critical factor. It is recommended to use the lowest concentration that elicits the desired on-target effect. A dose-response experiment is essential to determine the IC50 (the concentration at which 50% of the kinase activity is inhibited) for the target PKC isoform. Ideally, experiments should be conducted at or near the IC50 for the intended target. Using concentrations significantly above the IC50 increases the likelihood of engaging lower-affinity off-target kinases.[6]
Q5: What is the importance of a negative control compound?
A5: A negative control compound is a molecule that is structurally similar to the active inhibitor but does not bind to the intended target. This control helps to distinguish the specific effects of inhibiting the target from non-specific effects of the chemical scaffold. An ideal negative control should have a similar chemical structure but be inactive against the target kinase.
Troubleshooting Guide
| Observed Problem | Probable Cause (Related to Off-Target Effects) | Recommended Solution |
| Unexpected or paradoxical cellular phenotype (e.g., activation of a pathway that should be inhibited). | The inhibitor may be hitting an off-target kinase that has an opposing role in the signaling pathway. Some kinase inhibitors have been shown to cause paradoxical pathway activation.[3][7] | 1. Perform a kinome scan to identify potential off-target kinases. 2. Use a structurally distinct inhibitor for the same target to see if the phenotype is reproduced. 3. Perform a rescue experiment with an inhibitor-resistant mutant of the target PKC. |
| Discrepancy between biochemical assay data (IC50) and cellular assay results. | The inhibitor may have poor cell permeability, be actively transported out of the cell, or be metabolized into an inactive form. Alternatively, the high intracellular ATP concentration can compete with ATP-competitive inhibitors, reducing their apparent potency in cells. | 1. Confirm target engagement in intact cells using a Cellular Thermal Shift Assay (CETSA). 2. Measure the intracellular concentration of the inhibitor. 3. Use a cell-based target engagement assay to determine the cellular IC50. |
| Effect is observed only at high inhibitor concentrations. | The observed effect is likely due to inhibition of one or more lower-affinity off-target kinases. | 1. Conduct a careful dose-response analysis to determine the on-target IC50. 2. Operate at concentrations as close to the on-target IC50 as possible. 3. Validate findings with a more potent and selective inhibitor if available. |
| Inconsistent results across different cell lines. | Cell lines can have different expression levels of the target PKC, off-target kinases, and compensatory signaling pathways. | 1. Characterize the expression levels of the target PKC and key potential off-targets in the cell lines being used via Western blot or qPCR. 2. Consider the genetic background of the cell lines and any known mutations that might affect the signaling pathway. |
| Phenotype is not rescued by an inhibitor-resistant mutant. | The observed phenotype is likely due to an off-target effect of the inhibitor. | 1. Re-evaluate the inhibitor's selectivity profile. 2. Consider that the mutation may have unexpected structural or functional consequences. 3. Use an alternative method to validate the target, such as siRNA or CRISPR-mediated knockdown/knockout. |
Data Presentation: PKC Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 in nM) of several common PKC inhibitors against a panel of kinases. Lower values indicate higher potency. This data highlights the varied selectivity profiles of these compounds.
| Inhibitor | PKCα | PKCβ | PKCγ | PKCδ | PKCε | PKCζ | PKA | PKG | Other Notable Off-Targets (IC50 in nM) |
| Staurosporine | 2 | - | 5 | 20 | 73 | 1086 | 15 | 18 | S6K (5), CaMKII (20), c-Src (6)[4] |
| Enzastaurin | 39 | 6 | 83 | - | 110 | - | - | - | GSK3β (IC50 not specified)[6] |
| Ruboxistaurin | - | 4.7 (β1), 5.9 (β2) | - | - | - | - | - | - | Highly selective for PKCβ[6] |
| UCN-01 | Potent | Potent | Potent | Less Potent | Less Potent | Weak | - | - | Higher affinity for conventional PKCs[6] |
| Balanol | 4-9 | 4-9 (β1, β2) | 4-9 | 4-9 | 4-9 | 150 | - | - | Also inhibits PKCη (4-9)[6] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). Data is compiled from multiple sources and should be used as a guide.
Experimental Protocols
Kinase Selectivity Profiling (Kinome Scan)
This protocol provides a general workflow for assessing the selectivity of a PKC inhibitor against a broad panel of kinases.
Principle: The inhibitor is tested at a fixed concentration (or in a dose-response format) against a large number of purified kinases. The activity of each kinase is measured, typically via the quantification of ATP consumption or substrate phosphorylation.
Methodology:
-
Compound Preparation: Prepare a stock solution of the PKC inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Reaction Setup: In a multi-well plate (e.g., 384-well), dispense the reaction buffer containing the kinase, the appropriate substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or vehicle control (e.g., DMSO) to the reaction wells.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration. For dose-response experiments, determine the IC50 value for each sensitive kinase.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm that a PKC inhibitor binds to its target inside intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.
Methodology:
-
Cell Treatment: Treat cultured cells with the PKC inhibitor at the desired concentration or with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or mechanical disruption.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target PKC isoform in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Western Blotting for Downstream Signaling
This protocol describes how to assess the effect of a PKC inhibitor on the phosphorylation of a known downstream substrate.
Principle: A specific PKC inhibitor should decrease the phosphorylation of its direct downstream targets in a dose-dependent manner.
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of the PKC inhibitor for an appropriate duration. Include a positive control (e.g., a known activator of the PKC pathway) and a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream target. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the downstream target protein, or a loading control (e.g., GAPDH or β-actin), to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the effect of the inhibitor on the phosphorylation of the downstream target.
Rescue Experiment with an Inhibitor-Resistant Mutant
This protocol provides a framework for confirming that the observed phenotype is due to the inhibition of the target PKC.
Principle: A mutation in the drug-binding site of the target kinase can render it resistant to the inhibitor. If the cellular effect of the inhibitor is reversed by expressing this resistant mutant, it provides strong evidence for on-target activity.
Methodology:
-
Identify or Create a Resistant Mutant: Identify a known resistance-conferring mutation from the literature or create one through site-directed mutagenesis. Often, mutations in the "gatekeeper" residue of the kinase domain can confer resistance.
-
Generate Expression Vectors: Clone the wild-type and the inhibitor-resistant versions of the target PKC into an expression vector.
-
Transfection and Selection: Transfect the expression vectors into the cells of interest. If the endogenous PKC is present, it may be necessary to first knock it down using siRNA or CRISPR. Select for cells that have successfully incorporated the vectors.
-
Inhibitor Treatment and Phenotypic Assay: Treat the cells expressing either the wild-type or the resistant mutant with the PKC inhibitor. Perform the phenotypic assay that was previously shown to be affected by the inhibitor.
-
Data Analysis: Compare the effect of the inhibitor on the phenotype in cells expressing the wild-type versus the resistant mutant. A rescue is observed if the inhibitor has a significantly reduced or no effect in the cells expressing the resistant mutant.[8][9]
Visualizations
Caption: A simplified signaling pathway involving Protein Kinase C (PKC).
Caption: Experimental workflow for validating PKC inhibitor specificity.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 2. medrxiv.org [medrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for screening and validation of resistant mutations against kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Staurosporine vs. Protein Kinase C (19-31): A Comparative Guide to Kinase Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of kinase inhibitors is paramount for accurate experimental design and therapeutic development. This guide provides a detailed comparison of two widely recognized kinase inhibitors, Staurosporine and Protein Kinase C (19-31), offering insights into their distinct mechanisms and selectivity profiles, supported by experimental data.
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but notoriously non-selective protein kinase inhibitor.[1] It functions by competing with ATP for the binding site in the catalytic domain of a vast number of kinases.[1] In contrast, Protein Kinase C (19-31) is a synthetic peptide that acts as a pseudosubstrate inhibitor, specifically targeting the substrate-binding site of Protein Kinase C (PKC).[2][3] This fundamental difference in their mode of action dictates their specificity and utility in research.
Executive Summary of Kinase Inhibition Profiles
| Inhibitor | Target Class | Primary Mechanism | Specificity | Key Characteristics |
| Staurosporine | Broad-spectrum Kinase Inhibitor | ATP-competitive | Non-selective | High potency against a wide range of kinases, often used as a positive control for kinase inhibition or to induce apoptosis. |
| Protein Kinase C (19-31) | Protein Kinase C Inhibitor | Pseudosubstrate | Selective for PKC | Mimics the PKC substrate, blocking the active site. Its selectivity for other kinases is not extensively profiled. |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Staurosporine against a panel of kinases, illustrating its broad-spectrum activity. Data for Protein Kinase C (19-31) is primarily available for its target enzyme, PKC.
| Kinase | Staurosporine IC50 (nM) | Protein Kinase C (19-31) IC50 (nM) |
| PKCα | 2 | 100 |
| PKCγ | 5 | Not widely reported |
| PKCη | 4 | Not widely reported |
| PKCδ | 20 | Not widely reported |
| PKCε | 73 | Not widely reported |
| PKCζ | 1086 | Not widely reported |
| PKA | 15 | Not widely reported |
| PKG | 18 | Not widely reported |
| CaMKII | 20 | Not widely reported |
| v-Src | 6 | Not widely reported |
| c-Fgr | 2 | Not widely reported |
| Syk | 16 | Not widely reported |
| MLCK | 21 | Not widely reported |
Note: The IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.
Signaling Pathway Inhibition: A Visual Comparison
The following diagrams illustrate the conceptual difference in the inhibitory action of Staurosporine and Protein Kinase C (19-31).
Caption: Staurosporine's non-selective, ATP-competitive inhibition.
Caption: PKC (19-31)'s specific pseudosubstrate inhibition of PKC.
Experimental Protocols
The determination of kinase inhibitor specificity is crucial for interpreting experimental results. Below are outlines of common methodologies used to generate the type of data presented in this guide.
Biochemical Kinase Assay (In Vitro)
This method directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor for a specific kinase.
Workflow:
Caption: Workflow for a typical in vitro biochemical kinase assay.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (e.g., Histone H1 for PKC)
-
[γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase reaction buffer
-
Inhibitor stock solution
-
Phosphocellulose paper or other capture method
-
Scintillation counter or fluorescence plate reader
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and reaction buffer.
-
The inhibitor is added at a range of concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a set time.
-
The reaction is stopped, and an aliquot is spotted onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P on the substrate is quantified using a scintillation counter.
-
The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value.
Chemoproteomics-based Kinase Profiling (In Cellulo/Lysate)
This approach assesses the binding of an inhibitor to a multitude of kinases within a complex biological sample, such as a cell lysate.
Objective: To determine the selectivity profile of an inhibitor across the kinome.
Workflow:
Caption: General workflow for kinobead-based chemoproteomics.
Materials:
-
Cell or tissue lysate
-
Test inhibitor
-
Affinity matrix with immobilized broad-spectrum kinase inhibitors (e.g., "kinobeads")
-
Wash and elution buffers
-
Mass spectrometer
Procedure:
-
A cell lysate is incubated with the test inhibitor at various concentrations.
-
The lysate is then incubated with kinobeads, which will bind to kinases that are not occupied by the test inhibitor.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound kinases are eluted from the beads.
-
The eluted proteins are identified and quantified using mass spectrometry.
-
By comparing the amount of each kinase bound to the beads in the presence and absence of the test inhibitor, a comprehensive selectivity profile can be generated.[4][5][6]
Conclusion
Staurosporine and Protein Kinase C (19-31) represent two distinct classes of kinase inhibitors with vastly different specificity profiles. Staurosporine's broad-spectrum activity makes it a useful tool for general kinase inhibition studies and as a potent inducer of apoptosis. However, its lack of selectivity necessitates careful interpretation of results. In contrast, Protein Kinase C (19-31) offers a more targeted approach for inhibiting PKC by acting as a pseudosubstrate. While its activity against other kinases is not as extensively documented, its mechanism of action suggests a higher degree of specificity for its primary target. The choice between these inhibitors should be guided by the specific experimental question and the desired level of target selectivity. For definitive claims about the role of a specific kinase, a highly selective inhibitor is always preferable.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein Kinase C Isoforms as Specific Targets for Modulation of Vascular Smooth Muscle Function in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of Protein Kinase C (19-31) for PKC Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the Protein Kinase C (19-31) peptide, a widely used pseudosubstrate inhibitor, for various Protein Kinase C (PKC) isoforms. Understanding the isoform-specific inhibitory profile of this peptide is crucial for its effective use in research and as a potential starting point for therapeutic development.
Introduction to Protein Kinase C and the (19-31) Peptide
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis. The PKC family is categorized into three main subfamilies based on their structure and activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which are activated by diacylglycerol (DAG) and Ca²⁺.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both DAG and Ca²⁺ for their activation.
The Protein Kinase C (19-31) peptide is a synthetic peptide corresponding to the pseudosubstrate region (amino acids 19-31) of PKCα. This region mimics a substrate but lacks the phosphorylatable serine/threonine residue, thereby acting as a competitive inhibitor at the substrate-binding site.
Comparative Inhibitory Profile of PKC (19-31)
Experimental evidence indicates that PKC (19-31) is a potent inhibitor of Protein Kinase C.[1] While a comprehensive analysis of its inhibitory constants across all PKC isoforms is not extensively documented in a single study, the available data and literature suggest a significant selectivity for the conventional PKC isoforms.
Table 1: Reported Inhibitory Constants of PKC (19-31) and Related Peptides
| PKC Isoform Family | Specific Isoform | Reported IC50/Ki | Notes |
| Conventional (cPKC) | PKCα, PKCβ, PKCγ | IC50 ≈ 100 nM[1] | The pseudosubstrate sequence is highly conserved among conventional isoforms, suggesting similar inhibitory potency.[2] |
| Novel (nPKC) | δ, ε, η, θ | Data not consistently reported in comparative studies | Pseudosubstrate sequences differ from conventional isoforms, suggesting potentially lower affinity. |
| Atypical (aPKC) | ζ, ι/λ | Data not consistently reported in comparative studies | Pseudosubstrate sequences are significantly different, implying weaker inhibition. |
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
The selectivity of PKC (19-31) for conventional PKCs stems from the high degree of sequence homology in the pseudosubstrate region among the α, β, and γ isoforms.[2] The amino acid sequence of the pseudosubstrate region is a key determinant of its inhibitory activity. For instance, the replacement of Arginine at position 27 with Alanine in the PKC (19-31) peptide has been shown to increase the IC50 value, indicating a reduction in inhibitory potency.[3][4]
Signaling Pathways and Experimental Workflows
The differential inhibition of PKC isoforms by PKC (19-31) has significant implications for dissecting their roles in various signaling pathways.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PKC Inhibition: A Comparative Guide to Pseudosubstrate Peptides and Alternative Methods
For researchers, scientists, and drug development professionals, accurately validating the inhibition of Protein Kinase C (PKC) is crucial for advancing signal transduction research and therapeutic development. This guide provides an objective comparison of using pseudosubstrate peptides for PKC inhibition validation against other common methods, supported by experimental data and detailed protocols.
Pseudosubstrate peptides are potent tools for inhibiting PKC activity. These peptides mimic the substrate binding site of PKC, thereby competitively inhibiting the phosphorylation of natural substrates. However, like any method, they have their strengths and limitations. This guide will delve into the performance of pseudosubstrate peptides in comparison to small molecule inhibitors and live-cell imaging assays, providing a comprehensive overview to aid in the selection of the most appropriate validation method for your research needs.
Performance Comparison of PKC Inhibition Methods
The following table summarizes the performance of different PKC inhibition validation methods based on published IC50 values. It is important to note that these values are derived from various studies and experimental conditions, and therefore should be considered as a comparative guide rather than absolute values.
| Method/Inhibitor | Target PKC Isoform(s) | Reported IC50/Ki | Key Advantages | Key Limitations |
| Pseudosubstrate Peptides | ||||
| Myr-PKCζ-pseudosubstrate (ZIP) | PKMζ | 0.27 µM[1] | High specificity for the target kinase domain. | Potential for off-target binding to other PKC isoforms[1]; myristoylation can alter specificity[2]. |
| PKCα | Incompletely inhibited at 10 µM[1] | |||
| Retro-inverso PKC pseudosubstrate | PKC (general) | 5 µM (Ki = 2 µM)[3] | High specificity for PKC vs. PKA; stable against proteolysis[3]. | Requires chemical synthesis. |
| Small Molecule Inhibitors (ATP-Competitive) | ||||
| Staurosporine | Broad-spectrum kinase inhibitor | 2.7 nM (for PKC)[4] | Potent, broad-spectrum inhibitor. | Highly non-selective, inhibits many other kinases. |
| UCN-01 (7-hydroxystaurosporine) | cPKC > nPKC > aPKC | 4.1 nM[4] | Higher affinity for cPKCs. | Still exhibits broad kinase inhibition. |
| Enzastaurin (LY317615) | PKCβ | 6 nM (PKCβ), 39 nM (PKCα), 83 nM (PKCγ), 110 nM (PKCε)[4] | Selective for PKCβ. | Less effective against other isoforms. |
| Balanol | PKCβ1, β2, γ, δ, ε, η | 4–9 nM[4] | Potent inhibitor of multiple PKC isoforms. | Less effective against PKCζ (150 nM)[4]. |
| Genetically-Encoded Reporters | ||||
| C Kinase Activity Reporter (CKAR) | Pan-PKC | N/A (measures activity change) | Real-time monitoring of PKC activity in living cells with high spatial and temporal resolution[5]. | Requires cell transfection and specialized imaging equipment; indirect measure of inhibition. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
In Vitro PKC Kinase Assay using a Pseudosubstrate Peptide (Radioactive)
This protocol is adapted from a commercially available kit and provides a method to measure the phosphotransferase activity of PKC in the presence of an inhibitor.[6]
Materials:
-
Purified PKC enzyme (25-100 ng per assay)
-
Pseudosubstrate peptide inhibitor
-
Substrate cocktail (containing a specific PKC substrate peptide, e.g., QKRPSQRSKYL)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
Assay dilution buffer (ADB)
-
Magnesium/ATP cocktail (e.g., 75 mM MgCl₂, 500 µM ATP)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation fluid and counter
-
Microcentrifuge tubes
-
Pipettes and tips
-
30°C water bath
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the diluted [γ-³²P]ATP mixture by adding 10 µl of [γ-³²P]ATP (100 µCi) to 90 µl of the Magnesium/ATP cocktail. Sonicate the lipid activator on ice for at least one minute before use.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µl of substrate cocktail
-
10 µl of the pseudosubstrate peptide inhibitor (at desired concentrations) or ADB for control
-
10 µl of lipid activator
-
10 µl of PKC enzyme preparation
-
-
Initiate Kinase Reaction: Start the reaction by adding 10 µl of the diluted [γ-³²P]ATP mixture. Vortex gently.
-
Incubation: Incubate the tubes at 30°C for 10 minutes.
-
Stop Reaction: Stop the reaction by spotting 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing:
-
Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each with gentle shaking.
-
Wash once with acetone for 5 minutes.
-
-
Quantification:
-
Transfer the washed P81 paper to a scintillation vial.
-
Add 5 ml of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the counts per minute (CPM) of the inhibitor samples to the control samples (no inhibitor) to determine the percent inhibition. Calculate the IC50 value from a dose-response curve.
Cellular PKC Activity Assay using a FRET-based Reporter (CKAR)
This protocol outlines the general steps for using a genetically encoded FRET reporter to measure PKC activity in live cells.[5][7]
Materials:
-
Mammalian cell line of interest
-
CKAR expression plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filters)
-
Imaging buffer (e.g., HBSS with 1 mM CaCl₂)
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Pseudosubstrate peptide or small molecule inhibitor
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the CKAR plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for reporter expression.
-
-
Imaging Setup:
-
Replace the culture medium with imaging buffer.
-
Mount the dish on the fluorescence microscope.
-
Identify cells expressing the CKAR reporter.
-
-
Baseline FRET Measurement:
-
Acquire a series of baseline images in the CFP, YFP, and FRET channels before stimulation.
-
-
Stimulation and Inhibition:
-
Add the PKC activator (e.g., PMA) to the imaging buffer and continue acquiring images.
-
After observing a stable FRET response to the activator, add the PKC inhibitor (pseudosubstrate peptide or small molecule) and continue imaging to monitor the reversal of the FRET signal.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP emission / CFP emission).
-
Normalize the FRET ratio to the baseline to observe the change in PKC activity over time in response to the activator and inhibitor.
-
Western Blot for Phosphorylated PKC Substrates
This protocol provides a method to assess PKC inhibition by measuring the phosphorylation status of its downstream substrates.[8][9][10]
Materials:
-
Cell culture and treatment reagents (PKC activator and inhibitor)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)
-
Primary antibody against the total protein of the substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with a PKC activator in the presence or absence of the PKC inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against the total substrate protein to normalize for loading.
-
Quantify the band intensities to determine the relative change in substrate phosphorylation with and without the inhibitor.
-
Conclusion
Validating PKC inhibition is a multifaceted process, and the optimal method depends on the specific research question, available resources, and the desired level of detail. Pseudosubstrate peptides offer a high degree of specificity for the PKC catalytic domain but may exhibit off-target effects and have limited cell permeability without modification. Small molecule inhibitors are often more potent and cell-permeable but can lack specificity, inhibiting a broad range of kinases. Genetically-encoded reporters like CKAR provide an unparalleled view of real-time PKC activity in living cells but are not a direct measure of inhibition and require specialized equipment. By carefully considering the advantages and limitations of each approach, as outlined in this guide, researchers can confidently select and implement the most appropriate method to validate PKC inhibition in their experimental systems.
References
- 1. Protein Kinase C (PKC)ζ Pseudosubstrate Inhibitor Peptide Promiscuously Binds PKC Family Isoforms and Disrupts Conventional PKC Targeting and Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudosubstrate peptide inhibitors of beta-cell protein kinases: altered selectivity after myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein kinase C by retro-inverso pseudosubstrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence resonance energy transfer imaging of PKC signalling in living cells using genetically encoded fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Cross-Reactivity of Small Molecule PKC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of commonly used small molecule Protein Kinase C (PKC) inhibitors. Understanding the selectivity of these inhibitors is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. The information presented here is supported by experimental data from peer-reviewed literature and commercial datasheets.
Introduction to Protein Kinase C and Inhibitor Selectivity
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3] The PKC family is divided into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both diacylglycerol (DAG) and Ca²⁺ for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are DAG-dependent but Ca²⁺-independent.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both DAG and Ca²⁺ for their activation.[1]
The high degree of homology within the ATP-binding site of protein kinases presents a significant challenge in the development of highly selective inhibitors.[4] Many small molecule inhibitors targeting the ATP-binding pocket of a specific kinase also exhibit off-target effects by inhibiting other related or unrelated kinases. This cross-reactivity can lead to misinterpreted experimental data and potential side effects in clinical applications. Therefore, a thorough understanding of an inhibitor's selectivity profile across the kinome is essential.
Comparison of Small Molecule PKC Inhibitors
The following tables summarize the in vitro inhibitory activities (IC₅₀ or Kᵢ values) of several widely used small molecule PKC inhibitors against a panel of PKC isozymes and other selected kinases. Lower values indicate higher potency.
Table 1: Inhibitory Activity (IC₅₀/Kᵢ, nM) of Selected PKC Inhibitors against PKC Isozymes
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCη | PKCθ | PKCζ |
| GF 109203X (Gö 6850) | 8.4[5] | 18[5] | 16[1] | 20[1] | 210[5] | 132[5] | - | - | 5800[5] |
| Enzastaurin (LY317615) | 39[6] | 6[6][7] | 6[7] | 83[6] | - | 110[6] | - | - | - |
| Sotrastaurin (AEB071) | 0.95 (Kᵢ)[6][8] | 0.64 (Kᵢ)[8] | - | - | 2.1 (Kᵢ)[8] | 3.2 (Kᵢ) | 1.8 (Kᵢ)[8] | 0.22 (Kᵢ)[6][8] | Inactive[8] |
| Gö 6976 | 2.3[9][10] | 6.2[9][10] | - | - | >3000[9] | >3000[9] | - | - | >3000[9] |
Table 2: Cross-Reactivity Profile of Selected PKC Inhibitors against Other Kinases (IC₅₀, nM)
| Inhibitor | PKA | PKG | MLCK | JAK2 | Flt3 |
| GF 109203X (Gö 6850) | 33000[5] | 4600[5] | 600[5] | - | - |
| Gö 6976 | - | - | - | 130[9] | - |
Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors are used and evaluated, the following diagrams illustrate the general PKC signaling pathway and a typical experimental workflow for determining inhibitor selectivity.
Caption: General overview of the Protein Kinase C (PKC) signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Radiometric Kinase Assay (³²P-ATP)
This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)
-
[γ-³²P]ATP
-
Small molecule inhibitor stock solution
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, lipid activator, PKC substrate peptide, and the desired concentration of the small molecule inhibitor.
-
Add the purified PKC isozyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide
-
Kinase reaction buffer
-
Lipid activator
-
ATP
-
Small molecule inhibitor stock solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate by combining the kinase reaction buffer, lipid activator, PKC substrate peptide, ATP, and the desired concentration of the small molecule inhibitor.
-
Add the purified PKC isozyme to initiate the reaction.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value as described for the radiometric assay.[5]
Conclusion
The selection of a small molecule PKC inhibitor should be guided by its specific activity and selectivity profile for the PKC isozymes of interest. While some inhibitors like Gö 6976 show high selectivity for conventional PKC isozymes, others such as GF 109203X and Sotrastaurin exhibit a broader inhibition profile across the PKC family. It is crucial for researchers to consider the potential off-target effects of these inhibitors and to validate their findings using multiple approaches. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of inhibitor selectivity. For comprehensive profiling, screening against a broad panel of kinases is recommended.
References
- 1. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinaselogistics.com [kinaselogistics.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Protein Kinase C (19-31)
Essential protocols for the safe handling, storage, and disposal of Protein Kinase C (19-31) are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
Protein Kinase C (19-31), a peptide significant in cellular signal transduction pathways, requires careful handling due to its biological activity.[1] While specific toxicological properties may not be thoroughly investigated, adherence to standard laboratory safety protocols for bioactive peptides is paramount.[2] This includes the consistent use of appropriate personal protective equipment (PPE), stringent operational procedures, and a well-defined disposal plan for all contaminated materials.
Operational Plan: From Receipt to Storage
Upon receiving Protein Kinase C (19-31), it is crucial to handle the vial with care, minimizing agitation. The lyophilized powder should be stored in a cool, dry place, with a recommended temperature of -20°C for short-term storage and -80°C for long-term stability.[3] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture uptake.[3] When preparing solutions, use sterile distilled water or a recommended solvent in a well-ventilated area or under a fume hood.[4][5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Protein Kinase C (19-31) at various stages.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving and Storage | Laboratory Coat, Safety Glasses, Nitrile Gloves |
| Reconstitution (Weighing and Dissolving) | Laboratory Coat, Chemical Safety Goggles, Nitrile Gloves, Respirator (if not in a fume hood)[2] |
| Experimental Use | Laboratory Coat, Safety Goggles, Nitrile Gloves |
| Spill Cleanup | Chemical-resistant Gown, Chemical Safety Goggles, Heavy Rubber Gloves, Respirator[2] |
| Waste Disposal | Laboratory Coat, Safety Goggles, Nitrile Gloves |
Nitrile gloves are the preferred choice due to their wide range of protection.[6] Gloves should be changed immediately if contaminated.[6]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with Protein Kinase C (19-31) must be treated as potentially hazardous waste. This includes pipette tips, microfuge tubes, gloves, and any absorbent materials used for cleaning spills.
Solid Waste:
-
Collect all contaminated solid waste in a designated, clearly labeled biohazard bag.[2]
-
This bag should be placed within a secondary, leak-proof container.
-
Disposal should occur through a licensed hazardous waste disposal service.[7][8]
Liquid Waste:
-
Liquid waste containing the peptide should not be disposed of down the drain.
-
Collect all liquid waste in a sealed, labeled container.
-
The waste can be incinerated after being mixed with a combustible solvent.[2] Alternatively, it should be disposed of through a certified hazardous waste management company.
Spill Management:
-
In the event of a spill, wear appropriate PPE, including a respirator, chemical safety goggles, and heavy rubber gloves.[2]
-
Carefully sweep up any powdered material, avoiding dust generation, and place it in a sealed bag for disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
The spill area should be decontaminated with an appropriate cleaning agent.
Procedural Workflow
The following diagram illustrates the standard operating procedure for handling Protein Kinase C (19-31) from receipt to disposal.
Caption: Workflow for safe handling of Protein Kinase C (19-31).
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Industrial Disposal [skbinc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
